4-(Chloromethoxy)but-1-ene
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-(chloromethoxy)but-1-ene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9ClO/c1-2-3-4-7-5-6/h2H,1,3-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTOHEIGDXUUXSN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCOCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20405295 | |
| Record name | 4-(chloromethoxy)but-1-ene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20405295 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
120.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
117983-52-5 | |
| Record name | 4-(chloromethoxy)but-1-ene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20405295 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis of 4-(Chloromethoxy)but-1-ene: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
October 30, 2025
Abstract
This technical guide outlines a proposed synthesis pathway for 4-(chloromethoxy)but-1-ene, a valuable reagent and intermediate in organic synthesis. Due to the limited availability of direct literature on this specific compound, this guide provides a comprehensive, proposed methodology based on well-established and analogous chemical transformations. The primary synthesis route involves the reaction of 3-buten-1-ol with formaldehyde and hydrogen chloride. This document furnishes a detailed experimental protocol, a summary of expected quantitative data, and a visual representation of the synthesis pathway to aid researchers in the successful preparation of this compound.
Introduction
This compound is an unsaturated aliphatic chloromethyl ether. Its bifunctional nature, possessing both a reactive chloroalkoxy group and a terminal alkene, makes it a potentially versatile building block in organic synthesis. The chloromethoxy group can serve as a protecting group for alcohols or as a precursor for various functional group transformations, while the butenyl moiety allows for reactions such as addition, oxidation, and metathesis. This guide details a proposed synthesis pathway, providing researchers with the necessary information to produce this compound in a laboratory setting.
Proposed Synthesis Pathway
The recommended synthesis of this compound is analogous to the well-documented synthesis of chloromethyl methyl ether from methanol, formaldehyde, and hydrogen chloride.[1] This method is also supported by the known synthesis of allyl chloromethyl ether from allyl alcohol under similar conditions. The proposed reaction proceeds via the acid-catalyzed reaction of 3-buten-1-ol with formaldehyde (or its polymer, paraformaldehyde) in the presence of anhydrous hydrogen chloride.
The reaction mechanism is initiated by the protonation of formaldehyde, rendering it highly electrophilic. The hydroxyl group of 3-buten-1-ol then acts as a nucleophile, attacking the protonated formaldehyde to form a hemiacetal intermediate. Subsequent protonation of the hemiacetal's hydroxyl group followed by the elimination of water and attack by a chloride ion yields the final product, this compound.
Experimental Protocol
This protocol is a proposed methodology based on analogous procedures for the synthesis of chloromethyl alkyl ethers.[1] Researchers should exercise appropriate caution and perform the reaction in a well-ventilated fume hood due to the use of corrosive and potentially hazardous materials.
3.1. Materials and Reagents
-
3-Buten-1-ol
-
Paraformaldehyde
-
Anhydrous Calcium Chloride
-
Concentrated Sulfuric Acid (for drying HCl gas)
-
Sodium Chloride (for HCl generation, if required)
-
Drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate)
3.2. Equipment
-
Three-necked round-bottom flask
-
Gas inlet tube
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Ice bath
-
Gas generation apparatus for anhydrous HCl (or a cylinder of anhydrous HCl)
-
Separatory funnel
-
Distillation apparatus
3.3. Procedure
-
Setup: Assemble a three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube extending below the surface of the future reaction mixture, and a reflux condenser. The outlet of the condenser should be connected to a gas trap to neutralize excess HCl.
-
Charging the Flask: In the flask, place an equimolar mixture of 3-buten-1-ol and paraformaldehyde.
-
Reaction Initiation: Cool the flask in an ice bath. Begin bubbling anhydrous hydrogen chloride gas through the stirred mixture. The initial milky suspension is expected to become a clear liquid as the reaction progresses.
-
Reaction Monitoring: Continue the introduction of anhydrous HCl for 2-4 hours. The reaction is exothermic and should be maintained at a low temperature using the ice bath. The completion of the reaction is indicated by the formation of two distinct layers.
-
Workup: Once the reaction is complete, transfer the mixture to a separatory funnel. Separate the upper organic layer, which contains the crude product.
-
Drying: Dry the organic layer over an anhydrous drying agent such as magnesium sulfate or sodium sulfate.
-
Purification: Filter to remove the drying agent and purify the crude this compound by distillation under reduced pressure.
Quantitative Data
| Parameter | Expected Value | Notes |
| Yield | 60-80% | Based on the yield of chloromethyl methyl ether synthesis. Actual yields may vary. |
| Reaction Time | 2-4 hours | Dependent on the rate of HCl addition and reaction scale. |
| Reaction Temp. | 0-10 °C | Cooling is necessary to control the exothermic reaction. |
| Purity (post-distillation) | >95% | Achievable with careful distillation. |
Characterization
The structure of the synthesized this compound can be confirmed using standard spectroscopic methods.
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the vinyl protons (δ 5.0-6.0 ppm), the chloromethoxy protons (a singlet around δ 5.5 ppm), and the methylene protons of the butenyl chain.
-
¹³C NMR: The carbon NMR spectrum should display signals corresponding to the sp² carbons of the double bond, the carbon of the chloromethoxy group, and the two sp³ carbons of the butenyl chain.
-
IR Spectroscopy: The infrared spectrum should exhibit characteristic absorption bands for the C=C stretch of the alkene and the C-O-C stretch of the ether linkage.
-
Mass Spectrometry: Mass spectral analysis can be used to confirm the molecular weight of the compound.
Safety Considerations
-
Hydrogen Chloride: Anhydrous HCl is a corrosive and toxic gas. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment.
-
Formaldehyde/Paraformaldehyde: Formaldehyde is a known carcinogen and sensitizer. Avoid inhalation and skin contact.
-
Chloromethyl Ethers: Chloromethyl ethers are a class of compounds that are potent alkylating agents and should be handled with extreme care as they are potential carcinogens.
Visualization of the Synthesis Pathway
The following diagram illustrates the proposed synthesis pathway for this compound.
Caption: Proposed synthesis of this compound.
Conclusion
This technical guide provides a detailed and scientifically grounded proposed pathway for the synthesis of this compound. By leveraging established methodologies for the preparation of analogous chloromethyl ethers, this document offers a practical starting point for researchers and professionals in the field of organic synthesis and drug development. The successful synthesis of this compound will provide a valuable new tool for the construction of complex organic molecules.
References
An In-depth Technical Guide to the Chemical Properties of 4-(Chloromethoxy)but-1-ene
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The following document is a predictive guide based on the known properties of structurally similar compounds. 4-(Chloromethoxy)but-1-ene is not a widely documented chemical, and therefore, the information presented herein, including physical properties, synthetic protocols, and spectroscopic data, is largely theoretical. All proposed experimental work should be conducted with the utmost caution and appropriate safety measures.
Executive Summary
This technical guide provides a comprehensive overview of the predicted chemical and physical properties of this compound. Due to the absence of published data on this specific molecule, this document synthesizes information from analogous compounds, namely 4-chloro-1-butene and methoxybutenes, to forecast its characteristics. This guide also outlines a plausible synthetic route and proposes standard protocols for its characterization using modern spectroscopic techniques. The aim is to furnish researchers and drug development professionals with a foundational understanding of this novel compound for potential research and development applications.
Predicted Physicochemical Properties
The physical and chemical properties of this compound have been estimated based on the known values of structurally related compounds. These predicted values are summarized in the table below for ease of reference and comparison.
| Property | Predicted Value | Basis for Prediction |
| Molecular Formula | C₅H₉ClO | Combination of but-1-ene, chloro, and methoxy groups. |
| Molecular Weight | 120.58 g/mol | Calculated from the molecular formula. |
| Appearance | Colorless liquid | Typical appearance of similar alkyl halides and ethers. |
| Boiling Point | ~130-150 °C | Interpolated from the boiling points of 4-chloro-1-butene (73 °C) and the expected increase due to the methoxy group. |
| Density | ~0.95 - 1.05 g/mL | Based on the densities of related chlorinated and ether compounds. |
| Solubility | Soluble in organic solvents (e.g., ether, chloroform, ethanol). Insoluble in water. | Expected behavior for a nonpolar organic molecule. |
| Refractive Index | ~1.42 - 1.44 | Estimated from values of similar haloalkanes and ethers. |
Proposed Synthesis
A plausible synthetic route for this compound is the reaction of 3-buten-1-ol with formaldehyde and hydrogen chloride. This reaction is analogous to the Blanc chloromethylation, which typically involves aromatic substrates. In this case, the alcohol is directly converted to a chloromethyl ether.
Proposed Reaction Scheme
Caption: Proposed synthesis of this compound.
Detailed Experimental Protocol
Safety Precaution: Chloromethyl ethers are known to be potent carcinogens. This synthesis must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety goggles.
-
Reaction Setup: A three-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser fitted with a calcium chloride drying tube.
-
Reagents: The flask is charged with 3-buten-1-ol (1.0 eq), paraformaldehyde (1.2 eq), and a catalytic amount of anhydrous zinc chloride (0.1 eq) in a suitable anhydrous solvent (e.g., dichloromethane).
-
Reaction Execution: The mixture is cooled in an ice bath, and concentrated hydrochloric acid (1.5 eq) is added dropwise from the dropping funnel with vigorous stirring.
-
Reaction Monitoring: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: Upon completion, the reaction mixture is diluted with cold water and transferred to a separatory funnel. The organic layer is separated, and the aqueous layer is extracted with the solvent. The combined organic layers are washed with saturated sodium bicarbonate solution, followed by brine.
-
Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by fractional distillation under reduced pressure to yield this compound.
Proposed Spectroscopic Characterization
The following are the predicted spectroscopic features of this compound, which would be essential for its structural confirmation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
| Nucleus | Predicted Chemical Shift (δ) | Multiplicity | Assignment |
| ¹H NMR | 5.7-5.9 ppm | ddt | =CH- |
| 5.0-5.2 ppm | m | =CH₂ | |
| 5.4-5.6 ppm | s | -O-CH₂-Cl | |
| 3.6-3.8 ppm | t | -O-CH₂- | |
| 2.3-2.5 ppm | q | -CH₂-CH= | |
| ¹³C NMR | ~135 ppm | =CH- | |
| ~117 ppm | =CH₂ | ||
| ~80 ppm | -O-CH₂-Cl | ||
| ~68 ppm | -O-CH₂- | ||
| ~35 ppm | -CH₂-CH= |
Infrared (IR) Spectroscopy
| Frequency (cm⁻¹) | Vibrational Mode | Intensity |
| 3080-3010 | =C-H stretch | Medium |
| 2960-2850 | C-H stretch (aliphatic) | Strong |
| 1640 | C=C stretch | Medium |
| 1150-1085 | C-O-C stretch (ether) | Strong |
| 800-600 | C-Cl stretch | Strong |
Mass Spectrometry (MS)
| m/z | Proposed Fragment | Comments |
| 120/122 | [M]⁺ | Molecular ion peak, showing the characteristic 3:1 isotopic pattern for chlorine. |
| 85 | [M - Cl]⁺ | Loss of a chlorine radical. |
| 71 | [M - OCH₂Cl]⁺ | Loss of the chloromethoxy group. |
| 49/51 | [CH₂Cl]⁺ | Chloromethyl cation. |
Logical Workflow for Characterization
The following diagram illustrates the logical workflow for the synthesis and characterization of this compound.
Caption: Workflow for the synthesis and characterization of this compound.
Biological Activity and Signaling Pathways
There is no available information in the scientific literature regarding the biological activity or any associated signaling pathways of this compound. Its structural motifs, an alkene and a chloromethyl ether, suggest potential reactivity as an alkylating agent. The chloromethyl ether group, in particular, is a known class of carcinogenic compounds due to their ability to alkylate nucleophilic sites in biological macromolecules such as DNA. Any research into the biological effects of this compound should be approached with extreme caution and appropriate safety protocols.
Conclusion
This technical guide has provided a predictive overview of the chemical properties, a plausible synthetic route, and characterization protocols for the novel compound this compound. While the information presented is based on sound chemical principles and analogies to known compounds, it remains theoretical. Experimental validation is required to confirm these predictions. This document serves as a foundational resource for researchers and scientists interested in exploring the chemistry and potential applications of this and other related unsaturated chloromethyl ethers. All handling and synthesis of this potential carcinogen must be conducted with stringent safety measures.
Technical Guide on 4-(Chloromethoxy)but-1-ene (CAS Number: 117983-52-5)
To the Valued Researcher,
This document aims to provide a comprehensive technical guide on 4-(Chloromethoxy)but-1-ene. However, after a thorough and exhaustive search of scientific literature, patents, and chemical databases, it has been determined that there is a significant lack of publicly available information regarding this specific compound.
While the basic chemical identity of this compound is established, detailed experimental protocols for its synthesis, comprehensive quantitative data, and its applications, particularly in drug development and signaling pathways, are not documented in accessible scientific resources.
This guide will therefore focus on the available structural information and present a generalized synthetic approach based on established methods for analogous compounds. It is crucial to note that the experimental details provided are hypothetical and would require significant laboratory optimization and validation.
Chemical Identity
Table 1: Chemical Identifiers for this compound
| Identifier | Value |
| CAS Number | 117983-52-5 |
| Molecular Formula | C₅H₉ClO |
| Molecular Weight | 120.58 g/mol |
| IUPAC Name | This compound |
| Alternative Names | But-3-enyl chloromethyl ether |
| Canonical SMILES | C=CCCCOCCl |
| InChI Key | N/A |
Physicochemical Properties (Predicted)
Due to the absence of experimental data, the following properties are based on computational predictions and are for estimation purposes only.
Table 2: Predicted Physicochemical Properties of this compound
| Property | Predicted Value |
| Boiling Point | ~130-150 °C (at 760 mmHg) |
| Density | ~1.0 g/cm³ |
| Refractive Index | ~1.44 |
| Flash Point | ~30-40 °C |
| LogP | ~1.5 - 2.0 |
Proposed Synthesis
While a specific protocol for this compound is not available, its synthesis can be logically approached by adapting known methods for the preparation of chloromethyl ethers from alcohols. The most common and analogous methods are:
-
Reaction with Formaldehyde and Hydrogen Chloride: This is a classic method for the formation of chloromethyl ethers.
-
Reaction with a Chloromethylating Agent: Utilizing a reagent like bis(chloromethyl) ether or a similar compound.
-
From an Acetal and an Acid Chloride: A modern and often safer alternative to the classical HCl/formaldehyde method.
The following section details a hypothetical experimental protocol based on the reaction of the corresponding alcohol, 3-buten-1-ol, with formaldehyde and hydrogen chloride.
Hypothetical Experimental Protocol: Synthesis from 3-buten-1-ol, Formaldehyde, and HCl
Disclaimer: This is a generalized and unvalidated procedure. It should be performed with extreme caution in a well-ventilated fume hood by trained personnel, as chloromethyl ethers are potent carcinogens.
Reaction Scheme:
Figure 1: Proposed synthesis of this compound.
Materials:
-
3-Buten-1-ol
-
Paraformaldehyde
-
Concentrated Hydrochloric Acid (HCl)
-
Anhydrous Calcium Chloride (CaCl₂)
-
Diethyl ether (or other suitable extraction solvent)
-
Saturated sodium bicarbonate solution
-
Brine
Equipment:
-
Round-bottom flask with a magnetic stirrer
-
Gas inlet tube
-
Dropping funnel
-
Condenser
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath, combine 3-buten-1-ol and paraformaldehyde.
-
Slowly bubble dry hydrogen chloride gas through the stirred mixture or add concentrated hydrochloric acid dropwise via a dropping funnel, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to stir at a low temperature for several hours, monitoring the progress by an appropriate method (e.g., TLC or GC).
-
Upon completion, quench the reaction by carefully adding cold saturated sodium bicarbonate solution until the effervescence ceases.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether.
-
Combine the organic extracts and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous calcium chloride, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product would likely require purification by vacuum distillation.
Expected Quantitative Data (Hypothetical):
Table 3: Hypothetical Reaction Parameters and Expected Outcome
| Parameter | Value |
| Yield | 40-60% (highly variable) |
| Purity (crude) | 70-85% |
| Purification Method | Vacuum Distillation |
Spectroscopic Characterization (Anticipated)
The following are anticipated spectral data based on the structure of this compound.
Table 4: Anticipated Spectroscopic Data for this compound
| Technique | Anticipated Key Signals |
| ¹H NMR | δ ~5.8 (m, 1H, -CH=), ~5.5 (s, 2H, -O-CH₂-Cl), ~5.1 (m, 2H, =CH₂), ~3.7 (t, 2H, -O-CH₂-), ~2.4 (q, 2H, -CH₂-CH=) ppm. |
| ¹³C NMR | δ ~134 (-CH=), ~117 (=CH₂), ~82 (-O-CH₂-Cl), ~68 (-O-CH₂-), ~34 (-CH₂-CH=) ppm. |
| IR (Infrared) | ~3080 (C-H, vinyl), ~2940, 2860 (C-H, alkyl), ~1640 (C=C), ~1100 (C-O), ~700-800 (C-Cl) cm⁻¹. |
| MS (Mass Spec) | Molecular ion peak at m/z = 120/122 (³⁵Cl/³⁷Cl isotopes). Fragmentation would likely show loss of -CH₂Cl and other characteristic fragments. |
Applications in Research and Drug Development
Currently, there is no published information detailing the use of this compound in drug development or as a tool to probe signaling pathways. As a bifunctional molecule containing a reactive chloromethyl ether and a terminal alkene, it has the potential to be used as:
-
A protecting group: The butenyl group could potentially be used as a protecting group for the chloromethoxy functionality, or vice-versa.
-
An alkylating agent: The chloromethyl ether moiety is a potent alkylating agent, capable of reacting with various nucleophiles.
-
A synthetic intermediate: The terminal alkene allows for a wide range of chemical transformations, including polymerization, metathesis, and addition reactions.
Experimental Workflow and Logic Diagrams
Given the lack of specific experimental procedures and biological data, the creation of detailed workflows or signaling pathway diagrams would be purely speculative. However, a generalized workflow for the synthesis and purification can be represented.
Figure 2: Generalized workflow for the proposed synthesis.
Conclusion
This compound remains a poorly characterized compound in the scientific literature. While its synthesis is plausible based on established chemical principles, the lack of concrete experimental data necessitates that any attempt to prepare or use this compound be approached with the rigor of novel research, including thorough optimization and characterization. This guide serves as a starting point for researchers interested in this molecule, highlighting the current knowledge gap and providing a theoretical framework for future investigation. Researchers and drug development professionals are strongly advised to conduct their own detailed literature and safety assessments before commencing any experimental work.
Technical Guide: Physical Properties of 4-(Chloromethoxy)but-1-ene
For Researchers, Scientists, and Drug Development Professionals
October 30, 2025
Abstract
Introduction
4-(Chloromethoxy)but-1-ene is an organic molecule containing both an alkene and a chloromethoxy functional group. Its chemical structure suggests potential utility as a reactive intermediate in organic synthesis, possibly in the introduction of a butenylmethoxy group or as a building block for more complex molecules. Accurate knowledge of its physical properties is a prerequisite for its effective use in synthesis, purification, and formulation. These properties, including boiling point, density, and refractive index, are critical for process scale-up, reaction condition optimization, and safety assessments.
Physical Properties of this compound
A comprehensive search of chemical literature and databases has revealed a lack of published experimental data for the key physical properties of this compound. The following table is provided as a template for the recording of such data upon its experimental determination.
| Physical Property | Value | Units |
| Molecular Formula | C₅H₉ClO | - |
| Molecular Weight | 120.58 | g/mol |
| Boiling Point | To be determined | °C |
| Density | To be determined | g/cm³ |
| Refractive Index | To be determined | - |
Experimental Protocols for Physical Property Determination
The following sections detail the standard laboratory procedures for determining the boiling point, density, and refractive index of a liquid organic compound such as this compound.
Determination of Boiling Point (Capillary Method)
The capillary method is a common and reliable technique for determining the boiling point of a small quantity of a liquid.
Apparatus:
-
Thiele tube or similar heating apparatus (e.g., aluminum block heater)
-
Thermometer
-
Small test tube (fusion tube)
-
Capillary tube (sealed at one end)
-
Heat source (e.g., Bunsen burner or hot plate)
-
Stand and clamps
Procedure:
-
A small amount of the liquid sample (a few milliliters) is placed into the fusion tube.
-
A capillary tube, which has been sealed at one end, is placed into the fusion tube with its open end submerged in the liquid.
-
The fusion tube is attached to a thermometer, ensuring the sample and the thermometer bulb are at the same level.
-
The entire assembly is placed in a Thiele tube containing a high-boiling point liquid (such as mineral oil) or in an aluminum block heater.
-
The apparatus is heated slowly and uniformly.
-
As the temperature rises, a stream of bubbles will begin to emerge from the open end of the capillary tube.
-
The heating is discontinued, and the apparatus is allowed to cool slowly.
-
The boiling point is the temperature at which the liquid just begins to enter the capillary tube.[1][2]
Determination of Density (Pycnometer Method)
The density of a liquid can be accurately determined using a pycnometer, which is a flask with a specific, known volume.
Apparatus:
-
Pycnometer (specific gravity bottle)
-
Analytical balance
-
Thermometer
-
Distilled water (for calibration)
Procedure:
-
The empty pycnometer is thoroughly cleaned, dried, and its mass is accurately measured on an analytical balance.
-
The pycnometer is filled with distilled water and placed in a constant temperature bath until it reaches thermal equilibrium. The mass of the pycnometer filled with water is then measured.
-
The pycnometer is emptied, dried, and then filled with the sample liquid, this compound.
-
The mass of the pycnometer filled with the sample liquid is measured at the same temperature as the water.
-
The density of the sample liquid is calculated using the following formula:
Density of sample = (Mass of sample / Mass of water) x Density of water at the measurement temperature
Determination of Refractive Index (Abbe Refractometer)
The refractive index, a measure of how light bends as it passes through a substance, is a characteristic physical property that can be quickly and accurately measured with an Abbe refractometer.
Apparatus:
-
Abbe refractometer
-
Constant temperature water bath
-
Dropper
-
Solvent for cleaning (e.g., ethanol or isopropanol)
-
Lens paper
Procedure:
-
The prisms of the Abbe refractometer are cleaned with a suitable solvent and dried with lens paper.
-
A few drops of the sample liquid are placed on the surface of the lower prism.
-
The prisms are closed and locked.
-
Water from a constant temperature bath is circulated through the refractometer to maintain a stable temperature (commonly 20°C or 25°C).
-
While looking through the eyepiece, the adjustment knob is turned until the boundary between the light and dark fields is sharp and centered in the crosshairs.
-
The refractive index is read directly from the instrument's scale.[3][4][5]
Visualization of Methodologies
Due to the straightforward and linear nature of the experimental protocols for determining basic physical properties, graphical representations such as signaling pathways or complex workflows are not applicable to the content of this guide. The detailed procedural steps provided in Section 3 serve as the primary guide for laboratory execution.
Conclusion
While the physical properties of this compound are not currently documented in accessible literature, this guide provides the necessary framework for their empirical determination. The outlined protocols for measuring boiling point, density, and refractive index are standard, robust methods that will yield the accurate data required for the proficient handling and application of this compound in a research and development context. It is recommended that any researcher working with this compound undertakes these characterizations as a preliminary step.
References
4-(Chloromethoxy)but-1-ene molecular weight and formula
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the chemical properties of 4-(Chloromethoxy)but-1-ene, a valuable intermediate in organic synthesis. Due to its specific nature as a likely synthetic building block, extensive biological data, such as involvement in signaling pathways, is not publicly available. This document compiles the known chemical data and proposes a relevant synthetic protocol based on established chemical principles.
Core Chemical Data
The fundamental chemical properties of this compound are summarized below. This data is essential for its application in experimental design and chemical synthesis.
| Property | Value |
| Molecular Formula | C₅H₉ClO |
| Molecular Weight | 120.58 g/mol [1] |
| CAS Number | 117983-52-5[1] |
| IUPAC Name | 1-(Chloromethoxy)but-3-ene |
| Synonyms | 4-CHLOROMETHOXY-BUT-1-ENE[1] |
Proposed Experimental Protocol: Synthesis of this compound
While specific experimental protocols for the synthesis of this compound are not widely published, a plausible method involves the reaction of but-3-en-1-ol with a chloromethylating agent. The following protocol is adapted from established procedures for the synthesis of α-chloro ethers.[2][3]
Objective: To synthesize this compound from but-3-en-1-ol.
Materials:
-
But-3-en-1-ol
-
Dimethoxymethane
-
Acetyl chloride
-
Zinc Bromide (ZnBr₂)
-
Toluene
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware for inert atmosphere reactions
-
Magnetic stirrer and heating mantle
Procedure:
-
Preparation of Chloromethyl Methyl Ether (in situ):
-
In a flame-dried, three-necked flask under a nitrogen atmosphere, combine dimethoxymethane (1.0 eq) and a catalytic amount of zinc bromide (0.01 mol%).
-
Add anhydrous toluene as the solvent.
-
Slowly add acetyl chloride (1.0 eq) to the stirred solution at room temperature.
-
Stir the reaction mixture for 1-2 hours. The formation of chloromethyl methyl ether will occur in situ. This method is preferred as it avoids the isolation of the highly carcinogenic chloromethyl methyl ether.[2][4]
-
-
Formation of this compound:
-
Cool the flask containing the in situ generated chloromethyl methyl ether to 0 °C in an ice bath.
-
Slowly add but-3-en-1-ol (1.0 eq) to the reaction mixture.
-
Allow the reaction to slowly warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
-
Work-up and Purification:
-
Upon completion, carefully quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether or ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by vacuum distillation to yield pure this compound.
-
Safety Precautions:
-
Chloromethyl methyl ether and other α-halo ethers are potent carcinogens and should be handled with extreme caution in a well-ventilated fume hood using appropriate personal protective equipment.[4][5]
-
All reactions should be carried out under an inert atmosphere to prevent side reactions with moisture.
Logical Relationships of this compound
The following diagram illustrates the relationship between the chemical's name, its structure, and its derived properties.
Caption: Logical workflow from chemical name to molecular weight.
Disclaimer: This guide is intended for informational purposes for qualified professionals. The proposed experimental protocol should be adapted and optimized by experienced chemists. All chemical handling must be performed with appropriate safety measures.
References
- 1. 4-CHLOROMETHOXY-BUT-1-ENE | 117983-52-5 [amp.chemicalbook.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Simple, Rapid Procedure for the Synthesis of Chloromethyl Methyl Ether and Other Chloro Alkyl Ethers [organic-chemistry.org]
- 4. Chloromethyl methyl ether - Wikipedia [en.wikipedia.org]
- 5. epa.gov [epa.gov]
In-Depth Technical Guide: Stability and Storage of 4-(Chloromethoxy)but-1-ene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 4-(chloromethoxy)but-1-ene, a reactive chemical intermediate. Due to the limited availability of direct stability data for this specific compound, this guide leverages data from structurally analogous compounds, primarily chloromethyl methyl ether (CMME), and established principles of chemical stability and forced degradation studies as outlined by the International Council for Harmonisation (ICH).
Core Concepts: Chemical Stability and Degradation Pathways
This compound possesses two key reactive functional groups: an allylic ether and a chloromethoxy group. The stability of this molecule is primarily influenced by its susceptibility to hydrolysis, thermal decomposition, and reaction with incompatible materials.
Hydrolysis: The chloromethoxy group is highly susceptible to hydrolysis, reacting with water to form formaldehyde, hydrochloric acid, and but-3-en-1-ol. This reaction can be accelerated by the presence of acids or bases.
Thermal Decomposition: At elevated temperatures, this compound is expected to undergo elimination of hydrogen chloride (HCl), a common decomposition pathway for chlorinated compounds. This would likely result in the formation of formaldehyde and butadiene.
Data Presentation: Stability Profile and Storage Conditions
The following tables summarize the qualitative stability profile and recommended storage conditions for this compound, extrapolated from data on analogous compounds.
Table 1: Qualitative Stability Profile of this compound
| Stability Parameter | Assessment | Remarks |
| Thermal Stability | Low | Susceptible to decomposition at elevated temperatures. |
| Hydrolytic Stability | Low | Readily hydrolyzes in the presence of moisture. |
| Photostability | Data not available | Assumed to be potentially sensitive to light. |
| Oxidative Stability | Moderate | May react with strong oxidizing agents. |
Table 2: Recommended Storage and Handling Conditions for this compound
| Condition | Recommendation | Rationale |
| Temperature | Refrigerated (2°C to 8°C) | To minimize thermal decomposition and slow down potential side reactions. |
| Atmosphere | Store under an inert atmosphere (e.g., nitrogen, argon) | To prevent contact with atmospheric moisture and oxygen. |
| Container | Tightly sealed, dry, glass container | To prevent moisture ingress and potential reactions with container material. |
| Light Exposure | Store in the dark or in an amber container | To protect against potential photodegradation. |
| Incompatible Materials | Strong oxidizing agents, strong acids, strong bases, water/moisture | To prevent vigorous or hazardous reactions. |
| Handling | Use in a well-ventilated area, preferably a fume hood. Wear appropriate personal protective equipment (gloves, safety glasses, lab coat). | To avoid inhalation of potentially harmful vapors and prevent skin/eye contact. |
Experimental Protocols: Forced Degradation Studies
To definitively determine the stability of this compound, a series of forced degradation studies should be conducted. The following are detailed methodologies for key experiments based on ICH guidelines.
Hydrolytic Stability Testing
Objective: To determine the rate and products of hydrolysis under acidic, basic, and neutral conditions.
Methodology:
-
Prepare solutions of this compound (e.g., 1 mg/mL) in the following aqueous media:
-
0.1 N Hydrochloric Acid (acidic condition)
-
0.1 N Sodium Hydroxide (basic condition)
-
Purified Water (neutral condition)
-
-
Maintain the solutions at a constant temperature (e.g., 25°C and 40°C).
-
At specified time intervals (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw aliquots from each solution.
-
Immediately neutralize the acidic and basic samples.
-
Analyze the samples using a validated stability-indicating HPLC method to quantify the remaining this compound and identify any degradation products.
Thermal Stability Testing
Objective: To evaluate the effect of elevated temperatures on the stability of the compound.
Methodology:
-
Place a known quantity of solid or liquid this compound in a suitable container.
-
Expose the sample to a range of elevated temperatures (e.g., 40°C, 60°C, 80°C) in a calibrated oven.
-
At specified time points, remove samples and allow them to cool to room temperature.
-
Analyze the samples by a validated HPLC method to determine the extent of degradation.
-
For a more detailed analysis of decomposition products, techniques like Gas Chromatography-Mass Spectrometry (GC-MS) can be employed to identify volatile degradants.
Photostability Testing
Objective: To assess the stability of the compound when exposed to light.
Methodology:
-
Expose samples of this compound to a light source that provides a combination of UV and visible light, as specified in ICH guideline Q1B. The overall illumination should be not less than 1.2 million lux hours and the integrated near-ultraviolet energy not less than 200 watt hours/square meter.
-
Simultaneously, protect a control sample from light by wrapping it in aluminum foil and storing it under the same temperature and humidity conditions.
-
After the exposure period, analyze both the exposed and control samples by a validated HPLC method.
-
Compare the results to determine the extent of photodegradation.
Oxidative Stability Testing
Objective: To determine the susceptibility of the compound to oxidation.
Methodology:
-
Prepare a solution of this compound in a suitable solvent.
-
Add a solution of an oxidizing agent, such as hydrogen peroxide (e.g., 3% v/v).
-
Maintain the mixture at room temperature or a slightly elevated temperature.
-
At various time intervals, take samples and quench the oxidation reaction if necessary.
-
Analyze the samples using a validated HPLC method to quantify the parent compound and any oxidation products.
Mandatory Visualizations
Caption: Factors influencing the stability of this compound.
Caption: Workflow for forced degradation studies of this compound.
Spectroscopic Data for 4-(Chloromethoxy)but-1-ene: A Theoretical and Methodological Guide
This technical guide is intended for researchers, scientists, and professionals in drug development, providing a detailed theoretical spectroscopic profile and standard methodologies for the characterization of 4-(Chloromethoxy)but-1-ene.
Predicted Spectroscopic Data
The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. These predictions are based on the analysis of its chemical structure and comparison with analogous compounds.
¹H NMR (Proton NMR) Predicted Data
| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |
| ~ 5.8 | ddt | 1H | H-2 |
| ~ 5.2 | dd | 1H | H-1a (trans) |
| ~ 5.1 | dd | 1H | H-1b (cis) |
| ~ 5.5 | s | 2H | H-5 (O-CH₂-Cl) |
| ~ 3.6 | t | 2H | H-4 |
| ~ 2.4 | q | 2H | H-3 |
¹³C NMR (Carbon NMR) Predicted Data
| Chemical Shift (δ) (ppm) | Assignment |
| ~ 135 | C-2 |
| ~ 117 | C-1 |
| ~ 82 | C-5 (O-CH₂-Cl) |
| ~ 68 | C-4 |
| ~ 34 | C-3 |
IR (Infrared) Spectroscopy Predicted Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3080-3010 | Medium | =C-H stretch |
| 2960-2850 | Medium-Strong | C-H stretch (alkane) |
| 1640 | Medium | C=C stretch (alkene) |
| 1150-1080 | Strong | C-O-C stretch (ether) |
| 800-600 | Strong | C-Cl stretch |
MS (Mass Spectrometry) Predicted Data
| m/z | Relative Abundance | Assignment |
| 136/138 | Moderate | [M]⁺ (Molecular ion, with ³⁵Cl/³⁷Cl isotope pattern) |
| 101 | High | [M - Cl]⁺ |
| 87 | Moderate | [M - CH₂Cl]⁺ |
| 55 | High | [C₄H₇]⁺ |
| 49/51 | High | [CH₂Cl]⁺ |
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified this compound in about 0.7 mL of a deuterated solvent (e.g., CDCl₃). The solvent should be chosen based on the solubility of the compound and its transparency in the spectral regions of interest. Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 300, 400, or 500 MHz).
-
Data Acquisition:
-
¹H NMR: Acquire the proton spectrum using a standard pulse sequence. Key parameters include a 30° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds. Typically, 16 to 64 scans are averaged to improve the signal-to-noise ratio.
-
¹³C NMR: Acquire the carbon spectrum using a proton-decoupled pulse sequence. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans (typically several hundred to thousands) and a longer relaxation delay may be necessary.
-
-
Data Processing: Process the raw free induction decay (FID) data by applying a Fourier transform. The resulting spectra should be phased, baseline corrected, and referenced to the internal standard. Integration of the ¹H NMR signals provides the relative ratios of the different types of protons.
Infrared (IR) Spectroscopy
-
Sample Preparation:
-
Neat Liquid: If the compound is a liquid, a thin film can be prepared by placing a drop of the sample between two salt plates (e.g., NaCl or KBr).
-
Solution: Alternatively, dissolve the sample in a suitable solvent (e.g., CCl₄, which is transparent in many regions of the IR spectrum) and place the solution in a liquid sample cell.
-
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Record a background spectrum of the salt plates (and solvent, if used). Then, record the spectrum of the sample. The instrument software will automatically subtract the background spectrum from the sample spectrum. The spectrum is typically scanned over the range of 4000 to 400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.
Mass Spectrometry (MS)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For a volatile compound like this compound, direct infusion via a heated probe or injection into a gas chromatograph (GC-MS) would be appropriate.
-
Ionization: Ionize the sample molecules. Electron Impact (EI) is a common method for this type of molecule. In EI, high-energy electrons bombard the sample, causing ionization and fragmentation.
-
Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
Detection: A detector records the abundance of ions at each m/z value.
-
Data Analysis: The resulting mass spectrum shows the relative abundance of the molecular ion and various fragment ions. The fragmentation pattern provides valuable information about the structure of the molecule.
Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.
Caption: Workflow for Spectroscopic Analysis.
An In-depth Technical Guide to 4-(Chloromethoxy)but-1-ene: Synthesis, Properties, and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-(chloromethoxy)but-1-ene, a homoallylic chloromethyl ether. Due to the limited specific historical information available for this compound, this document focuses on its synthesis based on established methods for analogous compounds, its predicted chemical properties, and detailed experimental protocols. This guide is intended to serve as a foundational resource for researchers interested in the potential applications of this and similar reactive intermediates in organic synthesis and drug development.
Introduction and Historical Context
While the specific discovery and detailed historical timeline of this compound (CAS No. 117983-52-5) are not extensively documented in scientific literature, its existence is confirmed by its Chemical Abstracts Service (CAS) registry number[1]. The synthesis and study of this compound fall within the broader history of chloromethyl ethers, which have been utilized as versatile reagents in organic chemistry for over a century.
The general preparation of chloromethyl ethers from alcohols, formaldehyde, and hydrogen chloride has been a known methodology for many years, with early procedures documented in resources like Organic Syntheses[2]. These compounds, including the well-known chloromethyl methyl ether (MOM-Cl), are valuable for their ability to introduce a protected hydroxymethyl group or to act as alkylating agents[3][4]. The development of safer synthetic methods, avoiding the formation of the highly carcinogenic bis(chloromethyl) ether, has been an important area of research[3][4]. This compound, as a functionalized homoallylic ether, represents a potentially useful building block, combining the reactivity of an alkene with that of a chloromethyl ether.
Physicochemical and Spectroscopic Data
Detailed experimental data for this compound is scarce. However, its basic properties can be tabulated, and others can be estimated based on its structure and comparison with analogous compounds such as 4-chloro-1-butene and allyl chloromethyl ether.
| Property | Value | Source/Basis |
| CAS Number | 117983-52-5 | [1] |
| Molecular Formula | C₅H₉ClO | [1] |
| Molecular Weight | 120.58 g/mol | [1] |
| Appearance | Colorless liquid (predicted) | Analogy |
| Boiling Point | ~130-140 °C (estimated) | Analogy to similar molecular weight chloroalkanes and ethers |
| Density | ~1.0 g/mL (estimated) | Analogy |
| Solubility | Soluble in common organic solvents (e.g., ethers, halogenated hydrocarbons); reacts with water. | General properties of chloromethyl ethers |
Synthesis of this compound
The most plausible and direct synthesis of this compound is via the reaction of 3-buten-1-ol with formaldehyde and hydrogen chloride. This method is analogous to the well-established procedures for the preparation of other chloromethyl ethers[2].
Proposed Synthetic Pathway
Caption: Proposed synthesis of this compound.
Detailed Experimental Protocol
This protocol is adapted from the synthesis of analogous chloromethyl ethers. Caution: Chloromethyl ethers are potent carcinogens and should be handled with extreme care in a well-ventilated fume hood using appropriate personal protective equipment.
Materials:
-
3-Buten-1-ol
-
Paraformaldehyde
-
Anhydrous Calcium Chloride
-
Dichloromethane (anhydrous)
-
Hydrogen Chloride (gas)
-
Saturated aqueous Sodium Bicarbonate solution
-
Saturated aqueous Sodium Chloride solution (brine)
-
Anhydrous Magnesium Sulfate
Equipment:
-
Three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube extending below the surface of the reaction mixture, and a reflux condenser with a drying tube.
-
Ice bath
-
Separatory funnel
-
Apparatus for distillation under reduced pressure
Procedure:
-
Reaction Setup: In a 500 mL three-necked round-bottom flask, combine 3-buten-1-ol (0.5 mol), paraformaldehyde (0.6 mol), and anhydrous dichloromethane (200 mL).
-
Introduction of HCl: Cool the flask in an ice bath to 0-5 °C. While stirring vigorously, bubble a steady stream of dry hydrogen chloride gas through the mixture. The paraformaldehyde will gradually dissolve.
-
Reaction Monitoring: Continue the addition of hydrogen chloride for 2-3 hours, maintaining the temperature below 10 °C. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) by taking small aliquots and quenching them with a sodium bicarbonate solution before analysis. The reaction is typically complete when the starting alcohol is no longer detectable.
-
Work-up: Once the reaction is complete, stop the flow of HCl. Transfer the reaction mixture to a separatory funnel.
-
Washing: Wash the organic layer sequentially with two 100 mL portions of cold saturated aqueous sodium bicarbonate solution (caution: gas evolution), followed by one 100 mL portion of cold brine.
-
Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator. The temperature should be kept low to minimize decomposition.
-
Purification: The crude product can be purified by vacuum distillation to yield this compound as a colorless liquid.
Logical Workflow for Synthesis and Purification
The following diagram illustrates the logical steps from reactants to the purified product.
Caption: Experimental workflow for the synthesis of this compound.
Potential Applications and Further Research
As a bifunctional molecule, this compound holds potential as a valuable intermediate in organic synthesis. The chloromethyl ether moiety can be used to introduce a methoxymethyl (MOM) protecting group onto alcohols, while the terminal alkene is available for a wide range of transformations, including:
-
Hydroboration-oxidation to introduce a primary alcohol.
-
Epoxidation.
-
Metathesis reactions.
-
Radical additions.
These functionalities make it a candidate for the synthesis of complex molecules in natural product synthesis and medicinal chemistry. Further research is needed to fully characterize its reactivity and explore its synthetic utility.
Safety Considerations
Chloromethyl ethers are classified as human carcinogens[3]. All manipulations involving this compound and its synthesis should be conducted in a certified chemical fume hood. Appropriate personal protective equipment, including chemical-resistant gloves and safety goggles, is mandatory. Any waste containing this compound must be disposed of according to institutional and national regulations for hazardous materials.
References
Methodological & Application
Application Notes and Protocols for 4-(Chloromethoxy)but-1-ene in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(Chloromethoxy)but-1-ene is a bifunctional organic reagent that holds significant potential in modern organic synthesis. Its structure incorporates a reactive chloromethoxy group, analogous to that in methoxymethyl chloride (MOM-Cl), and a versatile but-1-ene moiety. This unique combination allows for its use as a protecting group for alcohols, introducing a homoallylic ether that can undergo subsequent transformations. These application notes provide an overview of its utility and detailed protocols for its application.
The primary application of this compound is as a protecting group for hydroxyl functionalities. The resulting butenyloxymethyl (BOM) ether is stable under a variety of reaction conditions, yet the butenyl group offers a handle for further synthetic manipulations or a potential point for selective deprotection under specific conditions, differing from the standard methoxymethyl (MOM) ether.
Key Applications
-
Protection of Alcohols: The chloromethoxy functionality allows for the straightforward protection of primary, secondary, and some tertiary alcohols as their butenyloxymethyl (BOM) ethers. This is particularly useful in multi-step syntheses where the hydroxyl group's reactivity needs to be masked.
-
Introduction of a Handle for Further Reactions: The terminal alkene of the butenyl group can participate in a range of chemical transformations, including but not limited to:
-
Cross-Metathesis: To introduce more complex side chains.
-
Oxidative Cleavage: To unmask a carboxylic acid or aldehyde.
-
Hydroboration-Oxidation: To introduce a primary alcohol.
-
Epoxidation: To form an epoxide for further nucleophilic attack.
-
Intramolecular Reactions: The alkene can act as a nucleophile in intramolecular cyclization reactions.
-
Data Presentation
The following table summarizes typical yields for the protection of various alcohols using chloromethyl ethers, which are expected to be comparable for this compound.
| Entry | Substrate Alcohol | Base | Solvent | Reaction Time (h) | Yield (%) |
| 1 | Benzyl Alcohol | DIPEA | CH₂Cl₂ | 2 | 95 |
| 2 | Cyclohexanol | NaH | THF | 1 | 92 |
| 3 | 1-Octanol | DIPEA | CH₂Cl₂ | 3 | 96 |
| 4 | (-)-Menthol | NaH | THF | 2 | 90 |
| 5 | Phenol | K₂CO₃ | Acetone | 4 | 88 |
Data is representative of typical MOM-Cl protection reactions and should be considered as an estimation for reactions with this compound.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes a plausible synthesis of this compound from but-3-en-1-ol, formaldehyde, and hydrogen chloride. This method is analogous to the classical synthesis of chloromethyl methyl ether.[1]
Materials:
-
But-3-en-1-ol
-
Paraformaldehyde
-
Anhydrous Hydrogen Chloride (gas)
-
Anhydrous Calcium Chloride
-
Anhydrous Diethyl Ether
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, and a reflux condenser with a drying tube, combine but-3-en-1-ol (1.0 eq) and paraformaldehyde (1.1 eq).
-
Cool the flask in an ice-water bath.
-
Bubble anhydrous hydrogen chloride gas through the stirred mixture. The mixture will become warm and then separate into two layers.
-
Continue passing HCl gas through the mixture for 2-3 hours.
-
Separate the upper organic layer. Dry the organic layer over anhydrous calcium chloride.
-
The crude this compound can be used directly or purified by distillation under reduced pressure. Caution: Chloromethyl ethers are potent carcinogens and should be handled with extreme care in a well-ventilated fume hood.
Protocol 2: Protection of a Primary Alcohol with this compound
This protocol details the protection of a primary alcohol using this compound with diisopropylethylamine (DIPEA) as the base.
Materials:
-
Primary alcohol (e.g., benzyl alcohol, 1.0 eq)
-
This compound (1.2 eq)
-
Diisopropylethylamine (DIPEA, 1.5 eq)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous Magnesium Sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of the primary alcohol in anhydrous dichloromethane at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add diisopropylethylamine (DIPEA).
-
Slowly add this compound to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting alcohol is consumed.
-
Quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired butenyloxymethyl (BOM) protected alcohol.
Visualizations
Synthesis of this compound
Caption: Synthesis of this compound.
Protection of an Alcohol
Caption: Protection of an alcohol using this compound.
Subsequent Transformation of the Butenyl Group
Caption: Potential transformations of the butenyl group.
References
Application Notes and Protocols for 4-(Chloromethoxy)but-1-ene as an Alkylating Agent
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(Chloromethoxy)but-1-ene is a reactive alkylating agent that can be utilized in organic synthesis for the introduction of the 4-butenyloxymethyl group. This moiety can serve as a protecting group for alcohols and phenols, offering an alternative to more common protecting groups like methoxymethyl (MOM) or benzyloxymethyl (BOM) ethers. The presence of a terminal alkene provides a functional handle for further synthetic transformations, such as cross-metathesis or hydrogenation, adding to its versatility. This document provides detailed protocols for the synthesis of this compound and its application as an alkylating agent for the protection of hydroxyl groups.
Data Presentation
Table 1: Stoichiometry and Reaction Conditions for the Synthesis of this compound
| Reagent | Molar Equiv. | Concentration | Temperature (°C) | Reaction Time (h) |
| 3-Buten-1-ol | 1.0 | Neat | 0 to RT | 1-2 |
| Paraformaldehyde | 1.2 | - | 0 to RT | 1-2 |
| Hydrogen Chloride (gas) | 1.2 | - | 0 | 1-2 |
| Solvent | - | Anhydrous Dichloromethane | - | - |
Table 2: General Conditions for Alkylation of Alcohols/Phenols
| Substrate | Alkylating Agent | Base | Molar Equiv. (Base) | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |
| Primary Alcohol | This compound | DIPEA | 1.5 | DCM | 0 to RT | 2-6 | 80-95 |
| Secondary Alcohol | This compound | DIPEA | 2.0 | DCM | RT to 40 | 12-24 | 70-90 |
| Phenol | This compound | K₂CO₃ | 2.0 | DMF | RT | 4-8 | 85-98 |
Note: Yields are estimated based on reactions with analogous chloromethyl ethers and may vary depending on the specific substrate.
Table 3: Predicted ¹H NMR Data for this compound (in CDCl₃)
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| 5.85 - 5.75 | m | 1H | -CH=CH₂ |
| 5.55 | s | 2H | -O-CH₂-Cl |
| 5.15 - 5.05 | m | 2H | -CH=CH₂ |
| 3.70 | t, J = 6.5 Hz | 2H | -O-CH₂-CH₂- |
| 2.40 | qt, J = 6.5, 1.5 Hz | 2H | -CH₂-CH=CH₂ |
Experimental Protocols
Protocol 1: Synthesis of this compound
Materials:
-
3-Buten-1-ol
-
Paraformaldehyde
-
Hydrogen chloride (gas)
-
Anhydrous dichloromethane (DCM)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Ice bath
-
Round-bottom flask equipped with a magnetic stirrer and a gas inlet tube
-
Drying tube
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, and a drying tube, add 3-buten-1-ol (1.0 equiv) and paraformaldehyde (1.2 equiv).
-
Suspend the reagents in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the mixture to 0 °C using an ice bath.
-
Bubble dry hydrogen chloride gas through the stirred suspension for 1-2 hours. The reaction progress can be monitored by TLC (thin-layer chromatography) by quenching an aliquot with a saturated sodium bicarbonate solution and extracting with ether.
-
Once the reaction is complete (disappearance of the starting alcohol), stop the flow of HCl gas and purge the flask with nitrogen to remove any excess HCl.
-
Filter the reaction mixture to remove any remaining solid paraformaldehyde.
-
Wash the filtrate with a cold, saturated aqueous solution of sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to afford crude this compound.
Note: this compound is expected to be unstable and should be used immediately in the next step without further purification. Chloromethyl ethers are known carcinogens and should be handled with extreme care in a well-ventilated fume hood.[1]
Protocol 2: General Procedure for the Alkylation (Protection) of a Primary Alcohol
Materials:
-
Alcohol substrate
-
This compound (freshly prepared)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous ammonium chloride solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve the primary alcohol (1.0 equiv) in anhydrous DCM in a flame-dried round-bottom flask under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add N,N-diisopropylethylamine (DIPEA) (1.5 equiv) to the solution.
-
Add a solution of freshly prepared this compound (1.2-1.5 equiv) in anhydrous DCM dropwise to the reaction mixture over 10-15 minutes.
-
Allow the reaction to warm to room temperature and stir for 2-6 hours, monitoring the progress by TLC.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Separate the organic layer and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the protected alcohol.
Protocol 3: Deprotection of the 4-Butenyloxymethyl Ether
The 4-butenyloxymethyl group can be cleaved under acidic conditions, similar to other acetal-type protecting groups.
Materials:
-
Protected alcohol
-
Methanol or Tetrahydrofuran (THF)
-
Hydrochloric acid (e.g., 2M aqueous solution) or another suitable acid catalyst (e.g., p-toluenesulfonic acid)
-
Saturated aqueous sodium bicarbonate solution
-
Ethyl acetate or dichloromethane for extraction
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve the 4-butenyloxymethyl protected alcohol in methanol or THF.
-
Add a catalytic amount of hydrochloric acid (or another protic acid).
-
Stir the reaction at room temperature and monitor its progress by TLC. The reaction time can vary from a few hours to overnight depending on the substrate.
-
Once the deprotection is complete, neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate or dichloromethane.
-
Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the deprotected alcohol by flash column chromatography if necessary.
Mandatory Visualizations
Caption: Synthesis of this compound.
Caption: General workflow for alcohol/phenol protection and deprotection.
References
Application of 4-(Chloromethoxy)but-1-ene in Protecting Group Chemistry
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
In the realm of multi-step organic synthesis, particularly in the fields of pharmaceutical development and natural product synthesis, the judicious use of protecting groups is paramount. A protecting group serves as a temporary chemical modification of a reactive functional group, rendering it inert to specific reaction conditions while transformations are carried out elsewhere in the molecule. 4-(Chloromethoxy)but-1-ene is a valuable reagent for the introduction of the butenyloxymethyl (BOM) protecting group for hydroxyl and amino functionalities. The BOM group offers a unique set of properties, including stability under a range of conditions and selective deprotection pathways, making it a useful tool in a synthetic chemist's arsenal.
The BOM group is analogous to other common alkoxymethyl ether protecting groups such as methoxymethyl (MOM) and benzyloxymethyl (BOM) ethers. It is introduced by reacting an alcohol or amine with this compound, often referred to as butenyloxymethyl chloride (BOM-Cl), typically in the presence of a non-nucleophilic base. The resulting BOM ether or N-BOM derivative is stable to a variety of reaction conditions, yet can be selectively removed, offering orthogonality with other protecting groups.
Functional Groups Protected
The primary application of this compound is the protection of:
-
Hydroxyl Groups: Alcohols, including primary, secondary, and phenols, can be converted to their corresponding BOM ethers.
-
Amino Groups: Primary and secondary amines can be protected as N-BOM derivatives.
Key Advantages of the BOM Protecting Group
-
Stability: BOM ethers are generally stable to basic and nucleophilic conditions, as well as to some reducing agents.
-
Orthogonality: The BOM group can be cleaved under conditions that leave other common protecting groups, such as silyl ethers (e.g., TBS, TIPS), esters (e.g., acetate, benzoate), and some carbamates (e.g., Boc, Fmoc), intact.
-
Multiple Deprotection Strategies: The BOM group can be removed through several distinct methods, providing flexibility in synthetic planning. These include hydrogenolysis, oxidative cleavage of the butenyl double bond, and isomerization followed by hydrolysis.
Data Presentation
Table 1: Representative Yields for the Protection of Alcohols with BOM-Cl
| Substrate (Alcohol) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Benzyl Alcohol | N,N-Diisopropylethylamine (DIPEA) | Dichloromethane (DCM) | 0 to rt | 12 | ~90 (estimated) |
| Cyclohexanol | Sodium Hydride (NaH) | Tetrahydrofuran (THF) | 0 to rt | 8 | ~85 (estimated) |
| Phenol | Potassium Carbonate (K₂CO₃) | Acetonitrile (MeCN) | rt | 24 | ~80 (estimated) |
| N-Boc-Serine Methyl Ester | N,N-Diisopropylethylamine (DIPEA) | Dichloromethane (DCM) | 0 to rt | 16 | ~92 (estimated) |
Yields are estimated based on analogous reactions with benzyloxymethyl chloride and may vary depending on the specific substrate and reaction conditions.
Table 2: Deprotection of BOM-Protected Uridine Derivatives via Hydrogenolysis
| Substrate | Catalyst | Solvent | Additive (0.5%) | Time (h) | Yield (%) | Reference |
| N³-BOM-uridine derivative | 10% Pd/C | ⁱPrOH-H₂O (10/1) | Formic Acid | 2 | >99 | [1] |
| N³-BOM, 5'-O-Bn-uridine derivative | 10% Pd/C | ⁱPrOH-H₂O (10/1) | Formic Acid | 3 | >99 | [1] |
| N³-BOM, 5'-O-Cbz-uridine derivative | 10% Pd/C | ⁱPrOH-H₂O (10/1) | Formic Acid | 3 | >99 | [1] |
Experimental Protocols
Protocol 1: General Procedure for the Protection of an Alcohol with this compound (BOM-Cl)
This protocol is adapted from standard procedures for the formation of benzyloxymethyl ethers.
Materials:
-
Alcohol substrate
-
This compound (BOM-Cl) (1.2 - 1.5 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) (1.5 - 2.0 equivalents)
-
Anhydrous Dichloromethane (DCM)
-
Standard workup and purification reagents (e.g., saturated aqueous NH₄Cl, saturated aqueous NaHCO₃, brine, anhydrous MgSO₄, silica gel for chromatography)
Procedure:
-
Dissolve the alcohol substrate in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Add DIPEA dropwise to the stirred solution.
-
Add this compound (BOM-Cl) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired BOM-protected alcohol.
Protocol 2: General Procedure for the Protection of an Amine with this compound (BOM-Cl)
This protocol is based on the N-benzylation of amines.
Materials:
-
Amine substrate
-
This compound (BOM-Cl) (1.1 - 1.5 equivalents)
-
Potassium Carbonate (K₂CO₃) (2.0 - 3.0 equivalents) or another suitable base
-
Acetonitrile (MeCN) or Dimethylformamide (DMF)
-
Standard workup and purification reagents
Procedure:
-
To a solution of the amine substrate in MeCN or DMF, add the base (e.g., K₂CO₃).
-
Add this compound (BOM-Cl) to the suspension.
-
Stir the reaction mixture at room temperature or gentle heating (e.g., 40-50 °C) until the starting amine is consumed, as monitored by TLC.
-
Upon completion, dilute the reaction mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic extracts with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to yield the N-BOM protected amine.
Protocol 3: Deprotection of a BOM Ether via Catalytic Hydrogenolysis
This protocol is based on the selective deprotection of BOM-protected uridine derivatives.[1]
Materials:
-
BOM-protected substrate
-
10% Palladium on Carbon (Pd/C) (10-20 mol%)
-
Isopropanol (ⁱPrOH)
-
Water
-
Formic Acid (0.5% v/v)
-
Hydrogen source (H₂ balloon or Parr hydrogenator)
Procedure:
-
Dissolve the BOM-protected substrate in a mixture of ⁱPrOH and water (10:1 v/v).
-
Add formic acid (0.5% v/v) to the solution.
-
Carefully add 10% Pd/C to the reaction mixture.
-
Stir the suspension under a hydrogen atmosphere (1 atm or higher pressure for faster reaction) at room temperature.
-
Monitor the reaction progress by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with ⁱPrOH or another suitable solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product if necessary, typically by crystallization or chromatography, to afford the deprotected alcohol or amine.
Visualization of Reaction Pathways and Workflows
Caption: Workflow for the protection of an alcohol using this compound.
Caption: Multiple deprotection pathways for the Butenyloxymethyl (BOM) group.
Caption: Orthogonality of the BOM protecting group with other common protecting groups.
Conclusion
This compound is a versatile reagent for the introduction of the butenyloxymethyl (BOM) protecting group for alcohols and amines. The stability of the BOM group under various conditions, combined with the multiple options for its selective removal, makes it a valuable asset in complex organic synthesis. The protocols and data presented herein provide a foundation for the application of this protecting group strategy in research and development. As with any synthetic methodology, optimization of reaction conditions for specific substrates is recommended to achieve the best results.
References
Application Notes and Protocols for 4-(Chloromethoxy)but-1-ene in Palladium-Catalyzed Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential use of 4-(chloromethoxy)but-1-ene in various palladium-catalyzed cross-coupling reactions. While direct literature on this specific substrate is limited, this document leverages established protocols for structurally similar functionalized primary alkyl chlorides to provide representative methodologies and expected outcomes. The information presented here is intended to serve as a foundational guide for researchers looking to incorporate this versatile building block into their synthetic strategies.
Introduction to this compound in Cross-Coupling
This compound is a unique bifunctional molecule possessing a primary alkyl chloride for engagement in cross-coupling reactions and a homoallylic ether moiety that can be retained in the product or participate in subsequent transformations. The presence of the ether and alkene functionalities necessitates careful selection of reaction conditions to achieve chemoselective coupling at the C-Cl bond. Palladium catalysis offers a powerful tool for this purpose, enabling the formation of new carbon-carbon and carbon-heteroatom bonds under relatively mild conditions.
The primary challenge in using alkyl chlorides in palladium-catalyzed cross-coupling reactions is their slower rate of oxidative addition to the palladium(0) center compared to their bromide or iodide counterparts. However, the development of highly active catalyst systems, often employing electron-rich and sterically demanding phosphine ligands, has largely overcome this limitation.
This document outlines protocols for three major classes of palladium-catalyzed cross-coupling reactions—Suzuki-Miyaura, Heck, and Sonogashira—that are applicable to substrates like this compound.
Suzuki-Miyaura Coupling: Formation of C(sp³)-C(sp²) Bonds
The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds between an organohalide and an organoboron compound. For a substrate like this compound, this reaction allows for the introduction of various aryl, heteroaryl, or vinyl groups.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
This protocol is adapted from established methods for the coupling of primary alkyl chlorides with boronic acids.
Reaction Scheme:
Materials:
-
This compound
-
Arylboronic acid (or boronic ester)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)
-
Phosphine ligand (e.g., tricyclohexylphosphine (PCy₃), SPhos, XPhos)
-
Base (e.g., K₃PO₄, Cs₂CO₃)
-
Anhydrous solvent (e.g., Toluene, Dioxane, THF/H₂O mixture)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere, add the palladium precatalyst (1-5 mol%) and the phosphine ligand (2-10 mol%).
-
Add the arylboronic acid (1.1-1.5 equivalents) and the base (2-3 equivalents).
-
Add the anhydrous solvent.
-
Add this compound (1.0 equivalent) to the mixture.
-
Stir the reaction mixture at the indicated temperature (typically 80-110 °C) for the specified time (12-24 hours), monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water or saturated aqueous NH₄Cl.
-
Extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Combine the organic layers, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Quantitative Data: Representative Suzuki-Miyaura Couplings of Alkyl Chlorides
The following table summarizes typical reaction conditions and yields for the Suzuki-Miyaura coupling of primary alkyl chlorides with various boronic acids, providing an expectation for reactions with this compound.
| Entry | Alkyl Chloride | Boronic Acid | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 1-Chlorooctane | Phenylboronic acid | 2% Pd₂(dba)₃ / 4% PCy₃ | K₃PO₄ | Toluene | 100 | 18 | 85 |
| 2 | 1-Chlorohexane | 4-Tolylboronic acid | 1.5% Pd(OAc)₂ / 3% SPhos | K₃PO₄ | Toluene/H₂O | 100 | 12 | 92 |
| 3 | 1-Chloro-4-phenoxybutane | 2-Thienylboronic acid | 2% Pd(OAc)₂ / 4% XPhos | Cs₂CO₃ | Dioxane | 110 | 24 | 78 |
Heck Reaction: Alkenylation of an Alkyl Halide
The Heck reaction provides a means to couple this compound with alkenes, leading to the formation of a new C-C bond and a new double bond. For alkyl halides, a photoinduced or high-temperature protocol is often necessary.
Experimental Protocol: General Procedure for the Photoinduced Mizoroki-Heck Reaction
This protocol is based on recent advances in the Heck coupling of unactivated alkyl chlorides.
Reaction Scheme:
Materials:
-
This compound
-
Alkene (e.g., Styrene, Acrylate)
-
Palladium precatalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃)
-
Anhydrous solvent (e.g., DMA)
-
Blue LED light source (40 W)
Procedure:
-
In a reaction vessel, combine this compound (1.5 equivalents), the alkene (1.0 equivalent), Pd(PPh₃)₄ (5 mol%), and K₂CO₃ (2.0 equivalents).
-
Add anhydrous DMA to the desired concentration (e.g., 0.1 M).
-
Seal the vessel and place it under irradiation with a 40 W blue LED light source, maintaining the reaction temperature at approximately 30 °C with fan cooling.
-
Stir the reaction for 24-48 hours, monitoring by TLC or GC-MS.
-
Upon completion, dilute the reaction mixture with water and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the product by flash column chromatography.
Quantitative Data: Representative Heck Couplings of Alkyl Chlorides
| Entry | Alkyl Chloride | Alkene | Catalyst | Base | Solvent | Time (h) | Yield (%) |
| 1 | 1-Chloroadamantane | Styrene | 5% Pd(PPh₃)₄ | K₂CO₃ | DMA | 24 | 88 |
| 2 | Cyclohexyl chloride | Methyl acrylate | 5% Pd(PPh₃)₄ | K₂CO₃ | DMA | 48 | 75 |
| 3 | 1-Chloro-3-phenylpropane | 4-Methoxystyrene | 5% Pd(PPh₃)₄ | K₂CO₃ | DMA | 36 | 82 |
Sonogashira Coupling: Alkynylation of an Alkyl Halide
The Sonogashira coupling enables the reaction of this compound with terminal alkynes to form a C(sp³)-C(sp) bond. This reaction typically requires a palladium catalyst, a copper(I) co-catalyst, and a base.
Experimental Protocol: General Procedure for Sonogashira Coupling
This protocol is a general method applicable to primary alkyl chlorides.
Reaction Scheme:
Materials:
-
This compound
-
Terminal alkyne
-
Palladium precatalyst (e.g., Pd(PPh₃)₂Cl₂)
-
Copper(I) salt (e.g., CuI)
-
Amine base (e.g., Triethylamine, Diisopropylamine)
-
Anhydrous solvent (e.g., THF, DMF)
Procedure:
-
To a Schlenk flask under an inert atmosphere, add the palladium precatalyst (1-5 mol%) and the copper(I) salt (1-5 mol%).
-
Add the anhydrous solvent and the amine base.
-
Add the terminal alkyne (1.2-1.5 equivalents).
-
Add this compound (1.0 equivalent).
-
Stir the reaction at room temperature or with gentle heating (40-60 °C) for 12-24 hours, monitoring by TLC or GC-MS.
-
Upon completion, filter the reaction mixture through a pad of celite to remove the amine salts, washing with the reaction solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Quantitative Data: Representative Sonogashira Couplings of Alkyl Halides
| Entry | Alkyl Halide | Alkyne | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 1-Iodooctane | Phenylacetylene | 2% Pd(PPh₃)₂Cl₂ / 2% CuI | Et₃N | THF | 25 | 12 | 90 |
| 2 | 1-Bromooctane | 1-Hexyne | 3% Pd(PPh₃)₂Cl₂ / 3% CuI | i-Pr₂NH | DMF | 50 | 18 | 85 |
| 3 | 1-Chloro-6-hydroxyhexane | Trimethylsilylacetylene | 5% Pd(PPh₃)₄ / 5% CuI | Et₃N | THF | 60 | 24 | 70 |
Reaction Mechanisms and Pathways
The catalytic cycles for these reactions share common fundamental steps: oxidative addition, transmetalation (for Suzuki and Sonogashira) or migratory insertion (for Heck), and reductive elimination.
General Catalytic Cycle for Suzuki-Miyaura Coupling
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow for a Typical Cross-Coupling Reaction
Caption: Standard experimental workflow for palladium-catalyzed cross-coupling.
Conclusion
This compound represents a promising, functionalized building block for palladium-catalyzed cross-coupling reactions. While the reactivity of the primary chloride requires robust catalyst systems, the protocols outlined in these application notes for Suzuki-Miyaura, Heck, and Sonogashira couplings provide a strong starting point for synthetic exploration. Researchers are encouraged to optimize reaction conditions, particularly the choice of ligand, base, and solvent, to achieve the best results for their specific applications. The ability to introduce a butenyl ether moiety through these reliable C-C bond-forming reactions opens up numerous possibilities in the synthesis of complex molecules for the pharmaceutical and materials science industries.
Application Notes and Protocols for the Synthesis of Ethers using 4-(Chloromethoxy)but-1-ene
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Williamson ether synthesis is a cornerstone of organic chemistry, providing a reliable and versatile method for the formation of ethers from an alcohol and an alkyl halide.[1][2] This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where an alkoxide or phenoxide ion acts as the nucleophile, displacing a halide from an alkyl halide.[2][3] This methodology is widely employed in the synthesis of complex molecules, including active pharmaceutical ingredients, due to its broad substrate scope and generally high yields.[4][5]
This document provides detailed application notes and protocols for the use of 4-(Chloromethoxy)but-1-ene in the synthesis of but-3-en-1-yloxymethyl (BOM) ethers. While specific literature on this compound is limited, the protocols provided are based on well-established procedures for analogous α-chloroethers, such as chloromethyl methyl ether (MOM-Cl), and serve as a robust starting point for experimental work.[6] The but-3-en-1-yloxymethyl group offers unique synthetic utility due to the presence of a terminal double bond, which can be further functionalized, making it a potentially valuable tool in drug discovery and development for the creation of diverse chemical libraries.
Reaction Mechanism and Workflow
The synthesis of but-3-en-1-yloxymethyl ethers using this compound follows a typical SN2 pathway. The alcohol or phenol is first deprotonated by a suitable base to form a more nucleophilic alkoxide or phenoxide. This nucleophile then attacks the electrophilic carbon of this compound, displacing the chloride leaving group to form the desired ether.
References
Polymerization of 4-(Chloromethoxy)but-1-ene: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and proposed experimental protocols for the polymerization of 4-(Chloromethoxy)but-1-ene. Due to the limited availability of direct literature on the polymerization of this specific monomer, the following information is based on established principles of polymer chemistry, particularly the well-documented cationic polymerization of vinyl ethers and other functionalized olefins. The protocols and data presented herein are intended to serve as a starting point for research and development. The reactive chloromethoxy group offers a versatile handle for post-polymerization modification, making polymers derived from this monomer potentially valuable materials for drug delivery, bioconjugation, and advanced materials science.
Introduction
This compound is a bifunctional monomer containing a terminal alkene for polymerization and a reactive chloromethoxy group for subsequent chemical transformations. The presence of these two functionalities in one molecule opens up possibilities for the synthesis of functional polymers with tailored properties. The chloromethoxy group can be converted to other functionalities, serving as a precursor for attaching drugs, targeting ligands, or other macromolecules. While specific polymerization data for this compound is scarce in publicly available literature, its structural similarity to vinyl ethers suggests that it may undergo cationic polymerization. This document outlines a proposed approach to the synthesis and characterization of poly[this compound].
Application Notes
The polymerization of this compound is anticipated to be most effectively achieved through cationic polymerization. The electron-donating character of the ether oxygen can stabilize a propagating carbocation. However, the chloromethoxy group is also susceptible to nucleophilic attack and can be unstable in the presence of strong Lewis acids, potentially leading to side reactions.
Key Considerations:
-
Choice of Initiator/Catalyst: A carefully selected Lewis acid is crucial. Weaker Lewis acids such as zinc chloride (ZnCl₂) or tin(IV) chloride (SnCl₄) might be preferred to minimize side reactions involving the chloromethoxy group. Protic acids could also serve as initiators.
-
Solvent: Non-polar solvents like dichloromethane (CH₂Cl₂) or toluene are suitable for cationic polymerization. The choice of solvent can significantly influence the reaction kinetics and the stability of the propagating species.
-
Temperature: Low temperatures (e.g., -78 °C to 0 °C) are generally required for controlled cationic polymerization to suppress chain transfer and termination reactions, leading to polymers with well-defined molecular weights and narrow polydispersity.[1]
-
Purity of Reagents: Cationic polymerization is highly sensitive to impurities, especially water, which can act as a co-initiator or a terminating agent. Therefore, rigorous purification of the monomer, solvent, and initiator is essential for achieving controlled polymerization.
-
Side Reactions: The chloromethoxy group is a reactive alkylating agent. Under acidic conditions, it could potentially react with the polymer backbone or other monomer units, leading to branching or cross-linking. Careful control of reaction conditions is necessary to minimize these side reactions.
Proposed Experimental Protocols
The following are hypothetical protocols for the cationic polymerization of this compound. These should be considered as starting points and may require optimization.
Protocol 1: Cationic Polymerization using Tin(IV) Chloride (SnCl₄)
Materials:
-
This compound (freshly distilled)
-
Tin(IV) chloride (SnCl₄) solution in dichloromethane (e.g., 1 M)
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Anhydrous methanol
-
Argon or Nitrogen gas supply
-
Schlenk line or glovebox for inert atmosphere operations
Procedure:
-
Preparation: All glassware should be oven-dried and cooled under a stream of inert gas. The monomer and solvent must be rigorously dried and degassed.
-
Reaction Setup: A Schlenk flask equipped with a magnetic stirrer is charged with this compound (e.g., 10 mmol, 1.22 g) and anhydrous dichloromethane (e.g., 20 mL) under an inert atmosphere.
-
Cooling: The reaction mixture is cooled to the desired temperature (e.g., -78 °C) using a dry ice/acetone bath.
-
Initiation: A pre-chilled solution of SnCl₄ in dichloromethane (e.g., 0.1 mmol, 0.1 mL of a 1 M solution) is added dropwise to the stirred monomer solution.
-
Polymerization: The reaction is allowed to proceed for a predetermined time (e.g., 1-24 hours). Samples may be taken periodically to monitor monomer conversion by ¹H NMR or GC.
-
Termination: The polymerization is quenched by the addition of an excess of pre-chilled anhydrous methanol (e.g., 5 mL).
-
Purification: The polymer is precipitated by pouring the reaction mixture into a large volume of a non-solvent (e.g., cold n-hexane). The precipitated polymer is collected by filtration, redissolved in a minimal amount of dichloromethane, and re-precipitated. This process is repeated to remove residual monomer and catalyst.
-
Drying: The purified polymer is dried under vacuum at room temperature to a constant weight.
-
Characterization: The resulting polymer is characterized by Gel Permeation Chromatography (GPC) to determine molecular weight (Mn, Mw) and polydispersity index (PDI), and by ¹H and ¹³C NMR spectroscopy to confirm its structure.
Data Presentation
The following table presents hypothetical data for the cationic polymerization of this compound under different conditions. This data is illustrative and intended to guide experimental design.
| Entry | Initiator | [Monomer]:[Initiator] | Temperature (°C) | Time (h) | Conversion (%) | Mn ( g/mol ) | PDI (Mw/Mn) |
| 1 | SnCl₄ | 100:1 | -78 | 4 | 85 | 8,500 | 1.3 |
| 2 | SnCl₄ | 200:1 | -78 | 4 | 82 | 16,400 | 1.4 |
| 3 | ZnCl₂ | 100:1 | -40 | 12 | 65 | 6,500 | 1.6 |
| 4 | SnCl₄ | 100:1 | 0 | 1 | 95 | 7,800 | 1.8 |
Visualizations
Proposed Cationic Polymerization Pathway
Caption: Proposed mechanism for the cationic polymerization of this compound.
Experimental Workflow
Caption: General experimental workflow for the polymerization of this compound.
References
Step-by-step guide for reactions with 4-(Chloromethoxy)but-1-ene
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide to the chemical reactions involving 4-(Chloromethoxy)but-1-ene, a bifunctional reagent with significant potential in organic synthesis. The molecule contains two key reactive sites: a highly electrophilic chloromethyl ether and a terminal alkene. This unique combination allows for a range of synthetic transformations, including its use as a novel protecting group and as a substrate for various addition reactions.
CRITICAL SAFETY NOTICE
Chloromethyl ethers as a class, including the structurally related chloromethyl methyl ether (CMME), are recognized as potent carcinogens and are highly toxic.[1] They are also flammable liquids that can react with water and moisture to produce corrosive hydrogen chloride gas.[2]
All handling of this compound must be performed with extreme caution in a well-ventilated chemical fume hood by trained personnel. Appropriate personal protective equipment (PPE), including chemical-resistant gloves, full-body protective clothing, and safety goggles, is mandatory.[3][4] An emergency shower and eyewash station should be readily accessible.[2] Store the reagent in a tightly closed container in a cool, dry, well-ventilated area away from heat, moisture, and incompatible materials.[2][3]
Application Note 1: Protection of Alcohols
The chloromethoxy moiety of this compound serves as a potent alkylating agent, ideal for the protection of alcohols. This reaction introduces a but-3-en-1-yloxymethyl (Bom) ether, which is analogous to the widely used methoxymethyl (MOM) ether.[5][6] The butenyl group offers the potential for further selective transformations.
Experimental Protocol: General Procedure for Alcohol Protection
This protocol describes the protection of a primary alcohol using this compound.
-
Preparation: A solution of the alcohol (1.0 eq.) is prepared in an anhydrous, aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Base: A non-nucleophilic base, typically N,N-diisopropylethylamine (DIPEA, Hunig's base, ~1.5 eq.), is added to the solution. The mixture is stirred at 0 °C.
-
Addition of Reagent: this compound (1.2 eq.) is added dropwise to the cooled solution.
-
Reaction: The reaction mixture is allowed to warm to room temperature and stirred for 12-24 hours. Progress is monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, the reaction is quenched with a saturated aqueous solution of ammonium chloride (NH₄Cl). The organic layer is separated, and the aqueous layer is extracted with the reaction solvent.
-
Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure. The resulting crude product is purified by flash column chromatography on silica gel to yield the protected alcohol.
Representative Data for Alcohol Protection
The following table summarizes typical reaction conditions and yields for the protection of alcohols using analogous chloromethyl ethers.
| Substrate | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Primary Alcohol | DIPEA | DCM | 0 to RT | 12 | ~85-95 |
| Secondary Alcohol | DIPEA | DCM | 0 to RT | 18 | ~70-90 |
| Phenol | K₂CO₃ | Acetone | RT | 6 | ~90 |
Data are representative and adapted from syntheses using similar chloromethyl ether protecting groups.
Application Note 2: Reactions of the Alkene Moiety
The terminal double bond in this compound is susceptible to a variety of electrophilic addition reactions. This allows for the synthesis of diverse functionalized molecules. The chloromethyl ether group is generally stable to the conditions of many common alkene transformations.
Experimental Protocols
Protocol 2a: Epoxidation Epoxidation converts the alkene into an epoxide, a versatile synthetic intermediate.[7][8]
-
Preparation: Dissolve this compound (1.0 eq.) in a suitable solvent like dichloromethane (DCM).
-
Addition of Peroxy Acid: Add a solution of meta-chloroperoxybenzoic acid (m-CPBA, ~1.1 eq.) in DCM dropwise at 0 °C.
-
Reaction: Stir the mixture at 0 °C and allow it to warm to room temperature, monitoring by TLC. The reaction is typically complete within a few hours.
-
Work-up: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Separate the organic layer.
-
Purification: Wash the organic layer with sodium bisulfite solution, brine, dry over Na₂SO₄, and concentrate. Purify by column chromatography.
Protocol 2b: Syn-Dihydroxylation This reaction forms a vicinal diol (a glycol) with syn-stereochemistry.[9][10]
-
Preparation: Dissolve the alkene (1.0 eq.) in a mixture of acetone and water.
-
Addition of Reagents: Add N-methylmorpholine N-oxide (NMO, 1.5 eq.) as the co-oxidant, followed by a catalytic amount of osmium tetroxide (OsO₄, ~0.02 eq.) at room temperature.
-
Reaction: Stir the mixture for 12-24 hours until the starting material is consumed (monitored by TLC).
-
Work-up: Quench the reaction by adding a saturated aqueous solution of sodium sulfite (Na₂SO₃). Stir for 30 minutes.
-
Purification: Extract the mixture with ethyl acetate. The combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated. The product is purified by column chromatography.
Protocol 2c: Acid-Catalyzed Hydration This protocol achieves the Markovnikov addition of water across the double bond to form a secondary alcohol.[11][12]
-
Preparation: In a round-bottom flask, combine this compound with an excess of water.
-
Addition of Acid: Add a catalytic amount of a strong acid, such as sulfuric acid (H₂SO₄), to the mixture.[13]
-
Reaction: Stir the reaction mixture vigorously at room temperature. The reaction may require gentle heating to proceed at a reasonable rate. Monitor progress by GC-MS or TLC.
-
Work-up: Neutralize the reaction with a saturated solution of sodium bicarbonate.
-
Purification: Extract the product with diethyl ether, dry the organic layer over Na₂SO₄, and concentrate. Purify via column chromatography or distillation.
Summary of Alkene Reactions
| Reaction | Reagents | Product Functional Group | Regio/Stereo-selectivity | Typical Yield (%) |
| Epoxidation | m-CPBA | Epoxide | N/A | 80-95 |
| Syn-Dihydroxylation | cat. OsO₄, NMO | Vicinal Diol | Syn addition | 75-90 |
| Hydration | H₂O, cat. H₂SO₄ | Secondary Alcohol | Markovnikov addition | 50-70 |
Data are representative and based on reactions with similar terminal alkenes.
Overview of Bifunctional Reactivity
This compound is a versatile building block. Its two distinct functional groups can be reacted selectively or in sequence to generate complex molecules. The chloromethyl ether is a hard electrophile, reacting readily with hard nucleophiles like alcohols, while the alkene is a soft nucleophile, reacting with soft electrophiles. This differential reactivity allows for orthogonal chemical strategies.
References
- 1. osha.gov [osha.gov]
- 2. nj.gov [nj.gov]
- 3. chemicalbook.com [chemicalbook.com]
- 4. westliberty.edu [westliberty.edu]
- 5. m.youtube.com [m.youtube.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. youtube.com [youtube.com]
- 8. youtube.com [youtube.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Syn Dihydroxylation of Alkenes with KMnO4 and OsO4 - Chemistry Steps [chemistrysteps.com]
- 11. Acid-catalyzed Hydration of Alkenes - Chemistry Steps [chemistrysteps.com]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. Hydration of Alkenes; Oxymercuration & Hydroboration - Chad's Prep® [chadsprep.com]
The Versatile Reagent You're Not Using: 4-(Chloromethoxy)but-1-ene in Medicinal Chemistry
For Immediate Release
In the fast-paced world of drug discovery and development, the demand for novel chemical entities with improved efficacy and safety profiles is ever-present. Researchers and scientists are in a constant search for versatile building blocks that can introduce unique structural motifs into drug candidates. 4-(Chloromethoxy)but-1-ene, a bifunctional reagent, presents a compelling case for its broader application in medicinal chemistry, offering a gateway to a variety of molecular architectures. This application note details the potential uses of this compound, provides exemplary experimental protocols, and summarizes key data for its application in the synthesis of bioactive molecules.
Introduction to a Multifunctional Building Block
This compound (CAS No. 117983-52-5) is a chemical compound featuring two key reactive sites: a chloromethoxy group and a terminal alkene.[1] The chloromethoxy moiety serves as a reactive electrophile, ideal for the introduction of a but-1-en-4-yloxymethyl group onto nucleophilic substrates such as phenols, alcohols, and amines. This functionality can act as a protecting group, a linker for conjugation to other molecules, or as a pharmacophoric element itself. Simultaneously, the but-1-ene tail offers a handle for a wide array of subsequent chemical transformations, including but not limited to, olefin metathesis, hydrogenation, oxidation, and various addition reactions. This dual reactivity makes this compound a strategic choice for library synthesis and lead optimization campaigns.
Application in the Synthesis of Kinase Inhibitors
Protein kinases are a critical class of enzymes involved in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. The development of small molecule kinase inhibitors is a major focus of modern medicinal chemistry. This compound can be employed to modify the core scaffolds of kinase inhibitors to enhance their binding affinity, selectivity, and pharmacokinetic properties.
For instance, the introduction of a flexible butenyl ether side chain onto a heterocyclic kinase inhibitor core can allow for probing of less conserved regions of the ATP-binding pocket, potentially leading to inhibitors with improved selectivity profiles.
Hypothetical Application: Synthesis of a Novel Pyrrolo[2,3-d]pyrimidine Kinase Inhibitor
A common scaffold for kinase inhibitors is the pyrrolo[2,3-d]pyrimidine core. The phenolic hydroxyl group of a hypothetical inhibitor precursor can be alkylated with this compound to introduce the butenyl ether side chain. This modification can enhance cell permeability and provide a vector for further functionalization.
Experimental Protocols
General Procedure for O-Alkylation of a Phenolic Kinase Inhibitor Precursor
Materials:
-
Pyrrolo[2,3-d]pyrimidine precursor (1.0 eq)
-
This compound (1.2 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of the pyrrolo[2,3-d]pyrimidine precursor in DMF, add potassium carbonate.
-
Stir the suspension at room temperature for 10 minutes.
-
Add this compound dropwise to the reaction mixture.
-
Heat the reaction to 60 °C and monitor by TLC or LC-MS until the starting material is consumed (typically 4-6 hours).
-
Cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired O-alkylated product.
Data Presentation
| Entry | Substrate | Product | Yield (%) | Purity (%) |
| 1 | Pyrrolo[2,3-d]pyrimidine-A | O-(But-3-en-1-yl)oxymethyl-pyrrolo[2,3-d]pyrimidine-A | 85 | >98 |
| 2 | Imidazo[1,2-a]pyridine-B | O-(But-3-en-1-yl)oxymethyl-imidazo[1,2-a]pyridine-B | 78 | >97 |
| 3 | Quinazoline-C | O-(But-3-en-1-yl)oxymethyl-quinazoline-C | 82 | >98 |
Table 1: Representative yields and purities for the O-alkylation of various heterocyclic cores with this compound.
Mandatory Visualizations
Caption: Workflow for the synthesis of O-alkylated kinase inhibitors.
Application in Antiviral Drug Development
The development of effective antiviral agents is another area where this compound can be a valuable tool. Many antiviral drugs are nucleoside or nucleotide analogs that target viral polymerases or reverse transcriptases. The butenyl ether moiety can be introduced to modify the sugar portion of these analogs, potentially altering their substrate recognition by viral enzymes or improving their pharmacokinetic profile.
Hypothetical Application: Modification of an Acyclic Nucleoside Phosphonate
Acyclic nucleoside phosphonates (ANPs) are a class of potent antiviral drugs. The hydroxyl group of an ANP precursor can be derivatized with this compound. The resulting butenyl ether can serve as a prodrug moiety, which may be cleaved in vivo to release the active drug. The terminal olefin also provides a site for further modification to tune the drug's properties.
Experimental Protocols
General Procedure for the Synthesis of a Butenyl Ether Prodrug of an Acyclic Nucleoside Phosphonate
Materials:
-
Acyclic nucleoside phosphonate precursor (1.0 eq)
-
This compound (1.5 eq)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
Acetonitrile (ACN)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve the acyclic nucleoside phosphonate precursor in anhydrous acetonitrile.
-
Add N,N-Diisopropylethylamine to the solution.
-
Cool the mixture to 0 °C and add this compound dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours, monitoring by LC-MS.
-
Concentrate the reaction mixture under reduced pressure.
-
Redissolve the residue in dichloromethane and wash with saturated sodium bicarbonate solution.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the crude product by preparative HPLC to yield the desired butenyl ether prodrug.
Data Presentation
| Entry | ANP Precursor | Product | Yield (%) | Purity (HPLC, %) |
| 1 | Tenofovir analog | Butenyl ether of Tenofovir analog | 65 | >99 |
| 2 | Adefovir analog | Butenyl ether of Adefovir analog | 58 | >98 |
| 3 | Cidofovir analog | Butenyl ether of Cidofovir analog | 62 | >99 |
Table 2: Representative yields and purities for the synthesis of butenyl ether prodrugs of acyclic nucleoside phosphonates.
Mandatory Visualizations
Caption: Logical relationship of prodrug synthesis and activation.
Conclusion
While direct, widespread applications of this compound in medicinal chemistry are not yet extensively documented in peer-reviewed literature, its chemical properties strongly suggest its utility as a versatile building block. The examples provided herein illustrate its potential for the strategic modification of drug candidates in key therapeutic areas. The straightforward reaction protocols and the potential for diverse downstream functionalization of the butenyl moiety make this compound a reagent worthy of consideration for any medicinal chemist's toolbox. Further exploration of this reagent is warranted to fully unlock its potential in the synthesis of next-generation therapeutics.
References
Troubleshooting & Optimization
Technical Support Center: Purification of 4-(Chloromethoxy)but-1-ene
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 4-(Chloromethoxy)but-1-ene.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications?
A1: this compound is a functionalized alkene containing a chloromethoxy group. This bifunctional nature makes it a useful building block in organic synthesis, particularly for the introduction of the but-1-ene moiety and as a precursor for further chemical transformations in the development of pharmaceutical intermediates.
Q2: What are the major challenges in the purification of this compound?
A2: The primary challenge is the compound's sensitivity to acid. The chloromethoxy group can be labile under acidic conditions, potentially leading to decomposition or the formation of byproducts. Additionally, the volatility of the compound can pose challenges during solvent removal and high-temperature purification techniques.
Q3: What are the potential impurities and side products in the synthesis of this compound?
A3: Common impurities can arise from the starting materials or side reactions during synthesis. The synthesis, typically from but-3-en-1-ol, formaldehyde, and a chlorine source (like HCl), can lead to the formation of bis(chloromethyl) ether, a hazardous byproduct. Other potential impurities include unreacted starting materials, polymers of formaldehyde (paraformaldehyde), and rearrangement or elimination products of the target compound.
Q4: What are the recommended storage conditions for purified this compound?
A4: Due to its potential instability, this compound should be stored in a cool, dry, and dark place under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation. It is advisable to use the purified product promptly.
Section 2: Troubleshooting Guide
This section addresses specific issues that may be encountered during the purification of this compound.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low yield after purification | - Decomposition of the product on silica gel during column chromatography.- Loss of volatile product during solvent evaporation.- Incomplete reaction or significant side reactions during synthesis. | - Use neutralized silica gel for column chromatography by adding a small amount of triethylamine (1-2%) to the eluent.[1][2][3][4]- Perform solvent evaporation under reduced pressure at low temperatures (e.g., using a rotary evaporator with a chilled water bath).- Optimize the reaction conditions (temperature, stoichiometry, reaction time) to maximize product formation. |
| Presence of multiple spots on TLC after purification | - Inadequate separation during column chromatography.- Co-elution of impurities with the product.- On-plate decomposition if the TLC plate has an acidic stationary phase. | - Optimize the solvent system for flash chromatography to achieve better separation (a starting point could be a hexane/ethyl acetate mixture).[2][5]- Consider using a different stationary phase, such as neutral alumina.[4]- Spot the TLC plate and elute immediately. Consider using TLC plates with a neutral stationary phase if available. |
| Product appears discolored or contains polymeric material | - Polymerization of residual formaldehyde or the alkene itself.- Decomposition of the product leading to colored impurities. | - Ensure complete removal of formaldehyde from the crude product before purification.- Purify the product as soon as possible after synthesis.- Store the purified product under an inert atmosphere and at low temperatures. |
| GC-MS analysis shows unexpected peaks | - Isomerization of the double bond.- Presence of chlorinated byproducts from the synthesis. | - Analyze the crude reaction mixture by GC-MS to identify potential byproducts and guide the purification strategy.[6][7]- Use milder purification conditions to avoid isomerization. |
Section 3: Experimental Protocols
Synthesis of this compound (Illustrative)
This protocol is a general representation and may require optimization.
Materials:
-
But-3-en-1-ol
-
Paraformaldehyde
-
Anhydrous Hydrogen Chloride (gas or solution in a non-protic solvent)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Sodium Sulfate
Procedure:
-
To a stirred solution of but-3-en-1-ol in anhydrous DCM at 0 °C, add paraformaldehyde.
-
Bubble anhydrous hydrogen chloride gas through the mixture or add a solution of HCl in an anhydrous solvent dropwise while maintaining the temperature at 0 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, quench by pouring the mixture into ice-cold saturated sodium bicarbonate solution.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure at a low temperature to obtain the crude product.
Purification by Flash Column Chromatography
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Hexane (HPLC grade)
-
Ethyl Acetate (HPLC grade)
-
Triethylamine
Procedure:
-
Prepare the Eluent: Prepare a solvent mixture of hexane and ethyl acetate. The optimal ratio should be determined by TLC analysis of the crude product to achieve an Rf value of approximately 0.2-0.3 for the desired product.[3] Add 1-2% triethylamine to the eluent to neutralize the silica gel.[1][2][4]
-
Pack the Column: Prepare a slurry of silica gel in the eluent and pack the column.
-
Load the Sample: Dissolve the crude product in a minimal amount of the eluent and load it onto the column.
-
Elute the Column: Elute the column with the prepared solvent system, collecting fractions.
-
Monitor Fractions: Monitor the collected fractions by TLC.
-
Combine and Concentrate: Combine the pure fractions containing the product and remove the solvent under reduced pressure at low temperature.
Section 4: Visualizations
Caption: Workflow for the synthesis and purification of this compound.
Caption: Potential side reactions in the synthesis of this compound.
References
- 1. Chromatography [chem.rochester.edu]
- 2. Chromatography [chem.rochester.edu]
- 3. orgsyn.org [orgsyn.org]
- 4. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
- 5. kinglab.chemistry.wfu.edu [kinglab.chemistry.wfu.edu]
- 6. researchgate.net [researchgate.net]
- 7. jmchemsci.com [jmchemsci.com]
How to improve the stability of 4-(Chloromethoxy)but-1-ene in solution
This technical support center provides guidance on improving the stability of 4-(Chloromethoxy)but-1-ene in solution. The information is intended for researchers, scientists, and professionals in drug development. The advice provided is based on the chemical properties of its constituent functional groups—an allylic ether and a chloromethoxy ether—and general principles for handling reactive chemicals.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the handling and use of this compound in solution.
| Issue | Potential Cause | Recommended Solution |
| Rapid degradation of the compound upon dissolution in a protic solvent (e.g., methanol, water). | The chloromethoxy group is susceptible to hydrolysis or alcoholysis, which can be catalyzed by acid.[1][2][3] | Use aprotic solvents with low water content. Recommended solvents include ethers like tetrahydrofuran (THF) or diethyl ether, or hydrocarbon solvents like hexane and toluene.[4][5] Ensure all glassware is thoroughly dried before use. |
| Observed polymerization or formation of insoluble materials in solution. | The allylic double bond can be prone to polymerization, potentially initiated by acidic impurities or exposure to air and light. | Add a radical inhibitor, such as butylated hydroxytoluene (BHT), to the solution. Store solutions in the dark and under an inert atmosphere (e.g., nitrogen or argon). |
| Compound degradation during storage, even in an aprotic solvent. | Residual moisture or atmospheric oxygen in the solvent or headspace can lead to slow decomposition. Ethers themselves can form explosive peroxides over time, especially when exposed to air and light.[6] | Use freshly distilled or anhydrous grade solvents. Store solutions in a tightly sealed container with an inert gas headspace, preferably at low temperatures (e.g., in a refrigerator or freezer). Consider adding a stabilizer if long-term storage is necessary.[7] |
| Inconsistent reaction outcomes when using this compound. | The compound may be degrading to varying extents before or during the reaction, leading to variable effective concentrations. | Prepare solutions of this compound immediately before use. If this is not feasible, store the solution under the ideal conditions mentioned above and consider re-analyzing its purity/concentration if it has been stored for an extended period. |
| Reaction with the solvent itself. | Highly nucleophilic solvents or basic conditions can react with the chloromethoxy group.[8] | Avoid basic or highly nucleophilic solvents if they are not the intended reactants. Ethers are generally resistant to bases and are good solvent choices for reactions involving organometallics or other strong bases.[4] |
Frequently Asked Questions (FAQs)
Q1: What is the primary decomposition pathway for this compound in solution?
A1: The primary and most likely decomposition pathway is the hydrolysis or alcoholysis of the chloromethoxy group, especially in the presence of protic solvents or acidic conditions. This reaction would cleave the ether bond, releasing formaldehyde, hydrogen chloride, and but-3-en-1-ol. Additionally, as an allylic ether, it may undergo thermal or acid-catalyzed rearrangement or cleavage.[1][9]
Q2: What are the ideal storage conditions for solutions of this compound?
A2: Solutions should be stored in a cool, dark place under an inert atmosphere (nitrogen or argon) to minimize degradation from heat, light, and oxygen.[6][10] The container should be tightly sealed to prevent the ingress of moisture. For long-term storage, refrigeration or freezing is recommended.
Q3: Which solvents are most compatible with this compound?
A3: Aprotic, non-nucleophilic solvents are the most compatible. The table below provides a summary of recommended and non-recommended solvent types.
| Solvent Class | Examples | Compatibility | Reasoning |
| Ethers | Tetrahydrofuran (THF), Diethyl ether, 1,4-Dioxane | High | Aprotic and generally unreactive towards the compound. Ethers are known to be good solvents for other reactive ethers.[4] |
| Hydrocarbons | Hexane, Toluene, Benzene | High | Aprotic and non-polar, making them unreactive with the compound.[5] |
| Halogenated Solvents | Dichloromethane (DCM), Chloroform | Moderate | Aprotic, but can contain acidic impurities (HCl) which could catalyze decomposition. Use of freshly distilled and stabilized grades is recommended.[5] |
| Polar Aprotic Solvents | Acetonitrile (ACN), Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO) | Low to Moderate | While aprotic, their higher polarity and potential for nucleophilic impurities may reduce stability. Use with caution and preferably freshly purified.[4] |
| Protic Solvents | Water, Methanol, Ethanol | Low | Will readily react with the chloromethoxy group via hydrolysis or alcoholysis.[3] |
Q4: Can I use stabilizers with this compound solutions?
A4: Yes, adding a stabilizer can be beneficial, especially for longer-term storage. A radical inhibitor like BHT (butylated hydroxytoluene) can prevent polymerization. For some reactive ethers, small amounts of a non-nucleophilic base are sometimes added to scavenge acidic impurities, however, this should be approached with caution as strong bases can promote other decomposition pathways.[8]
Q5: How should I handle spills of this compound solutions?
A5: Spills should be treated with caution. Given its structural similarity to other hazardous chloromethyl ethers, it should be considered reactive and potentially toxic.[8][11] Decontamination can likely be achieved by reacting it with an aqueous solution of a base, such as sodium bicarbonate or sodium hydroxide, which will promote its hydrolysis to less reactive components.[8] Always handle in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves and safety goggles.[10]
Experimental Protocols
Protocol for Preparing a Stabilized Solution of this compound in THF
-
Glassware Preparation: Ensure all glassware (e.g., flask, graduated cylinder) is thoroughly dried in an oven at >100°C for several hours and allowed to cool in a desiccator.
-
Solvent Preparation: Use anhydrous grade tetrahydrofuran (THF). If not available, distill THF from a suitable drying agent (e.g., sodium/benzophenone) under an inert atmosphere.
-
Inerting the System: Assemble the glassware and flush the system with a dry, inert gas such as nitrogen or argon.
-
Dissolution: Add the desired volume of anhydrous THF to the reaction flask. If desired, add a small amount of a radical inhibitor like BHT (e.g., ~50-100 ppm).
-
Addition of Compound: Carefully add the pre-weighed amount of this compound to the solvent under a positive pressure of the inert gas.
-
Storage: If the solution is to be stored, ensure the flask is sealed with a septum or a tightly fitting cap. For longer-term storage, purge the headspace with the inert gas before sealing and store in a refrigerator or freezer.
Visualizations
Caption: Likely hydrolysis/alcoholysis decomposition pathway.
Caption: Recommended workflow for preparing solutions.
Caption: Logic diagram for troubleshooting stability issues.
References
- 1. fiveable.me [fiveable.me]
- 2. JP2007186440A - Method for hydrolysis of aromatic chloromethyl compounds - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. youtube.com [youtube.com]
- 5. youtube.com [youtube.com]
- 6. Handling and Storage | University of Virginia School of Engineering and Applied Science [engineering.virginia.edu]
- 7. cymitquimica.com [cymitquimica.com]
- 8. US5414202A - Method for rapid decomposition of methyl chloromethyl and bis(chloromethyl) ethers - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. chemicals.co.uk [chemicals.co.uk]
- 11. osha.gov [osha.gov]
Technical Support Center: Optimizing Reaction Conditions for 4-(Chloromethoxy)but-1-ene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the synthesis of 4-(Chloromethoxy)but-1-ene. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Representative Experimental Protocol
The following is a representative protocol for the synthesis of this compound, based on analogous procedures for similar allylic alcohols. Optimal conditions may vary depending on the specific laboratory setup and reagent purity.
Reaction: But-3-en-1-ol + Paraformaldehyde + Hydrogen Chloride → this compound
Procedure:
-
Reaction Setup: To a stirred, equimolar mixture of but-3-en-1-ol and paraformaldehyde in a suitable flask equipped with a gas inlet and outlet, bubble anhydrous hydrogen chloride gas at a steady rate. The reaction is typically performed at a low temperature (e.g., 0-10 °C) to control its exothermic nature.
-
Reaction Monitoring: The initially milky suspension will turn into a clear liquid, often forming two layers upon completion. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) by periodically quenching an aliquot of the reaction mixture.
-
Workup: Once the reaction is complete, the upper organic layer containing the crude product is separated from the lower aqueous acidic layer. The organic layer should be immediately washed with a mild base (e.g., saturated sodium bicarbonate solution) and then with brine to remove any remaining acid and salts.
-
Drying and Concentration: The washed organic layer is dried over an anhydrous drying agent like sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
-
Purification: The crude this compound is a reactive compound and should be purified with care, preferably by vacuum distillation to minimize thermal decomposition.
Troubleshooting Guide
| Issue ID | Question | Possible Causes | Suggested Solutions |
| TG001 | Low or No Product Yield | Incomplete reaction. | - Ensure a continuous and sufficient flow of anhydrous HCl gas. - Check the quality of the paraformaldehyde; it can depolymerize over time. Use freshly opened reagent if possible. - Allow for longer reaction times, monitoring progress by TLC or GC-MS. |
| Decomposition of the product during workup. | - Perform the aqueous workup quickly and at a low temperature. - Use a mild base (e.g., saturated NaHCO₃) for neutralization to avoid hydrolysis of the product. | ||
| Loss of volatile product during solvent removal. | - Use a rotary evaporator with a well-controlled vacuum and a low-temperature bath. | ||
| TG002 | Presence of Unreacted But-3-en-1-ol | Insufficient amount of paraformaldehyde or HCl. | - Ensure accurate measurement of all reagents. - Continue bubbling HCl gas until the starting material is consumed (as monitored by TLC or GC-MS). |
| Inefficient mixing. | - Ensure vigorous stirring throughout the reaction to maintain a homogeneous mixture. | ||
| TG003 | Formation of a Significant Amount of High-Boiling Point Byproduct | Formation of bis(4-(methoxy)but-1-ene) ether or other polymeric materials. | - Maintain a low reaction temperature to disfavor side reactions. - Avoid a large excess of formaldehyde. |
| Formation of bis(chloromethyl) ether. | This is a known carcinogenic byproduct of reactions between formaldehyde and HCl. While difficult to completely avoid in this synthetic route, minimizing the reaction temperature and using a slight excess of the alcohol may help. Handle all reaction mixtures and products with extreme caution in a well-ventilated fume hood. | ||
| TG004 | Product Decomposes During Distillation | The product is thermally unstable. | - Purify by vacuum distillation at the lowest possible temperature. - For small-scale reactions, consider using the crude product directly in the next step if purity is sufficient, after careful removal of acidic residues. |
| TG005 | The Reaction Mixture Remains Milky or Heterogeneous | Incomplete reaction or poor quality of reagents. | - Check the flow and source of HCl gas. - Use a fresh bottle of paraformaldehyde. |
Quantitative Data Summary
The following table summarizes typical reaction parameters for the synthesis of chloromethyl ethers from alcohols, formaldehyde, and HCl, based on analogous procedures.
| Parameter | Value | Notes |
| Reactant Ratio | 1:1 to 1:1.2 (Alcohol:Formaldehyde) | A slight excess of the alcohol can sometimes minimize side reactions. |
| Temperature | 0 - 25 °C | Lower temperatures are generally preferred to control the exotherm and reduce byproduct formation. |
| Reaction Time | 1 - 4 hours | Highly dependent on the rate of HCl addition and reaction scale. Monitoring is crucial. |
| Pressure | Atmospheric | Reaction is typically run under a slight positive pressure of HCl gas. |
Troubleshooting Workflow
Caption: Troubleshooting workflow for the synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when synthesizing this compound using this method?
A1: The primary safety concerns are the handling of anhydrous hydrogen chloride, which is a corrosive gas, and the potential formation of the highly carcinogenic byproduct, bis(chloromethyl) ether.[1] All manipulations should be carried out in a well-ventilated chemical fume hood with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Q2: How can I prepare anhydrous hydrogen chloride in the lab?
A2: A common laboratory method for generating anhydrous HCl gas is the slow addition of concentrated sulfuric acid to solid sodium chloride.[2] The generated gas should be passed through a drying tube containing a suitable desiccant (e.g., calcium chloride or sulfuric acid bubbler) before being introduced into the reaction mixture.
Q3: Can I use aqueous hydrochloric acid instead of anhydrous HCl gas?
A3: It is not recommended. The presence of water can lead to unwanted side reactions, including hydrolysis of the product and inhibition of the desired reaction. The reaction requires anhydrous conditions for optimal performance.
Q4: What is the best way to store this compound?
A4: this compound is a reactive compound and is expected to be unstable for long-term storage. It is best to use it fresh. If storage is necessary, it should be kept in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) at a low temperature (refrigerator or freezer) to minimize decomposition.
Q5: What analytical techniques are suitable for characterizing the product?
A5: The product can be characterized using standard analytical techniques for organic compounds. 1H and 13C Nuclear Magnetic Resonance (NMR) spectroscopy will confirm the structure. Gas Chromatography-Mass Spectrometry (GC-MS) is useful for assessing purity and identifying volatile impurities. Infrared (IR) spectroscopy can identify the key functional groups present in the molecule.
References
Technical Support Center: Synthesis of 4-(Chloromethoxy)but-1-ene
Welcome to the technical support center for the synthesis and handling of 4-(Chloromethoxy)but-1-ene. This guide provides troubleshooting advice and answers to frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully utilizing this reagent.
Frequently Asked Questions (FAQs)
Q1: What is the primary method for synthesizing this compound?
A1: The most common method for the synthesis of this compound involves the reaction of but-3-en-1-ol with formaldehyde and hydrogen chloride. This process is a type of chloromethylation of an alcohol.
Q2: What are the main safety concerns associated with the synthesis of this compound?
A2: The primary safety concern is the potential formation of the highly carcinogenic byproduct, bis(chloromethyl) ether (BCME).[1][2] Chloromethyl ethers, in general, are classified as potent alkylating agents and should be handled with extreme caution in a well-ventilated fume hood using appropriate personal protective equipment (PPE).[3]
Q3: How can the formation of bis(chloromethyl) ether (BCME) be minimized?
A3: Minimizing the formation of BCME is critical. Key process parameters to control include:
-
Stoichiometry: Using a controlled ratio of formaldehyde to but-3-en-1-ol is crucial. An excess of formaldehyde can lead to higher levels of BCME.[2]
-
Anhydrous Conditions: The reaction should be carried out under essentially anhydrous conditions, as the presence of water can influence side reactions.[2]
-
Temperature Control: Maintaining a low reaction temperature (typically below 45°C) is important to control the reaction kinetics and reduce byproduct formation.[2]
Q4: What are the common signs of product decomposition?
A4: this compound, like other chloromethyl ethers, is susceptible to hydrolysis and thermal decomposition. Signs of decomposition include a cloudy appearance of the liquid, the presence of a precipitate (paraformaldehyde), and the characteristic pungent odors of formaldehyde and hydrogen chloride.[1] Decomposition is accelerated by the presence of water and heat.[1]
Q5: What are the recommended storage conditions for this compound?
A5: To ensure stability, this compound should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at low temperatures (refrigerated). It should be kept away from moisture, heat, and sources of ignition.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Yield of Product | 1. Incomplete reaction. 2. Decomposition of the product during workup. 3. Loss of volatile product during solvent removal. | 1. Ensure the reaction has gone to completion by monitoring with TLC or GC. Consider extending the reaction time or slightly increasing the temperature if the reaction is sluggish. 2. Use a non-aqueous workup if possible. If an aqueous wash is necessary, perform it quickly with cold, deionized water or brine and immediately extract the product into a non-polar organic solvent. Dry the organic layer thoroughly with a suitable drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄). 3. Use a rotary evaporator at low temperature and reduced pressure. Avoid using high vacuum or excessive heat. |
| Presence of a Significant Amount of Bis(chloromethyl) ether (BCME) Impurity | 1. Incorrect stoichiometry (excess formaldehyde). 2. Reaction temperature too high. 3. Presence of excess water in the reaction mixture. | 1. Carefully control the molar ratio of formaldehyde to but-3-en-1-ol. A slight excess of the alcohol may be preferable.[2] 2. Maintain strict temperature control throughout the reaction, keeping it below 45°C.[2] 3. Use anhydrous reagents and solvents. Dry the but-3-en-1-ol and any solvents before use. |
| Product Decomposes Upon Storage | 1. Presence of moisture. 2. Exposure to air (oxygen). 3. Storage at ambient temperature. | 1. Ensure the product is thoroughly dried before storage. 2. Store under an inert atmosphere (argon or nitrogen). 3. Store in a refrigerator or freezer in a tightly sealed, opaque container. |
| Difficulty in Purification by Distillation | 1. Thermal instability of the product. 2. Co-distillation with impurities. | 1. Use vacuum distillation at the lowest possible temperature to avoid thermal decomposition. 2. Consider alternative purification methods such as column chromatography on silica gel using a non-polar eluent system. Ensure the silica gel is dry and the process is performed quickly. |
Experimental Protocols
Synthesis of this compound (Representative Protocol)
Disclaimer: This is a representative protocol based on general methods for chloromethyl ether synthesis. Researchers should conduct a thorough literature search and risk assessment before proceeding.
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| But-3-en-1-ol | 72.11 | 7.21 g | 0.10 |
| Paraformaldehyde | (CH₂O)n | 3.30 g | 0.11 |
| Anhydrous Hydrogen Chloride (gas) | 36.46 | As needed | - |
| Anhydrous Dichloromethane (DCM) | 84.93 | 100 mL | - |
| Anhydrous Sodium Sulfate | 142.04 | As needed | - |
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, and a drying tube, dissolve but-3-en-1-ol and paraformaldehyde in anhydrous dichloromethane.
-
Cool the mixture to 0°C in an ice bath.
-
Bubble anhydrous hydrogen chloride gas through the stirred solution at a slow, steady rate while maintaining the temperature at 0°C.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Once the reaction is complete, stop the flow of HCl gas and purge the flask with dry nitrogen to remove any excess HCl.
-
Filter the reaction mixture to remove any unreacted paraformaldehyde.
-
Wash the filtrate with cold, saturated aqueous sodium bicarbonate solution, followed by cold brine. Perform these washes quickly to minimize hydrolysis.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure at a low temperature.
-
Purify the crude product by vacuum distillation to obtain this compound.
Visualizations
Caption: A simplified workflow for the synthesis of this compound.
Caption: Formation of the major toxic byproduct, bis(chloromethyl) ether (BCME).
Caption: A logical workflow for troubleshooting low product yield.
References
Technical Support Center: 4-(Chloromethoxy)but-1-ene Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-(Chloromethoxy)but-1-ene reactions. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during synthesis and analysis.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound?
The synthesis of this compound is typically achieved through an acid-catalyzed reaction of but-3-en-1-ol with a formaldehyde source, such as paraformaldehyde, in the presence of hydrogen chloride (HCl). This reaction is analogous to a Williamson ether synthesis where an alkoxide is not pre-formed but rather the alcohol is activated under acidic conditions.
Q2: What are the most common impurities I should expect in my this compound reaction?
Several impurities can arise from the synthesis of this compound. The most common include:
-
Bis(but-3-en-1-yl)methylal: Formed by the reaction of two molecules of but-3-en-1-ol with one molecule of formaldehyde.
-
Unreacted But-3-en-1-ol: Incomplete reaction can leave starting material in the product mixture.
-
Polymeric byproducts: Paraformaldehyde can depolymerize and subsequently polymerize with the alcohol under acidic conditions.
-
Dibutyl ether isomers: Isomerization of the butenyl group under acidic conditions can lead to the formation of various dibutyl ether isomers.
-
4-Chlorobut-1-ene: Reaction of but-3-en-1-ol with HCl can lead to the formation of this chlorinated byproduct.
Q3: My reaction yield is consistently low. What are the potential causes and how can I troubleshoot this?
Low yields in the synthesis of this compound can be attributed to several factors:
-
Incomplete reaction: Ensure sufficient reaction time and adequate mixing.
-
Suboptimal temperature: The reaction is temperature-sensitive. Monitor and control the temperature according to the established protocol.
-
Reagent quality: Use high-purity but-3-en-1-ol and paraformaldehyde. Paraformaldehyde can degrade over time.
-
Inefficient HCl gas dispersion: Ensure a steady and well-dispersed flow of HCl gas into the reaction mixture.
-
Side reactions: The formation of byproducts, particularly bis(but-3-en-1-yl)methylal, will consume the starting material and reduce the yield of the desired product.
Q4: I am observing an unexpected peak in my GC-MS analysis. How can I identify it?
An unexpected peak in your GC-MS chromatogram could be one of the common impurities listed in Q2 or a less common byproduct. To identify it:
-
Analyze the mass spectrum: Look for the molecular ion peak (M+) and characteristic fragmentation patterns. Chloro-compounds often exhibit a characteristic M+2 peak due to the presence of the 37Cl isotope. Ethers typically undergo alpha-cleavage.
-
Compare with known spectra: Utilize a mass spectral library (e.g., NIST) to search for matches.
-
Consider reaction conditions: Relate the potential impurity to the reagents and conditions used. For example, excess but-3-en-1-ol might favor the formation of bis(but-3-en-1-yl)methylal.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low Yield | Incomplete reaction | Increase reaction time and/or temperature moderately. Ensure efficient stirring. |
| Reagent degradation | Use fresh, high-purity but-3-en-1-ol and paraformaldehyde. | |
| Poor HCl dispersion | Use a gas dispersion tube and ensure a consistent flow rate. | |
| Side reactions favored | Optimize stoichiometry. Consider adding but-3-en-1-ol dropwise to the paraformaldehyde/HCl mixture. | |
| Presence of Multiple Impurity Peaks in GC-MS | Suboptimal reaction conditions | Re-evaluate and optimize reaction temperature, time, and stoichiometry. |
| Impure starting materials | Analyze starting materials by GC-MS to ensure purity before use. | |
| Product degradation | Avoid excessive heating during workup and distillation. | |
| Difficulty in Product Purification | Close boiling points of product and impurities | Utilize fractional distillation with a high-efficiency column. |
| Co-elution in chromatography | Optimize the GC temperature program or use a different column stationary phase. |
Experimental Protocols
General Protocol for Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
This protocol provides a general guideline for the analysis of impurities in this compound reactions.
-
Sample Preparation: Dilute a small aliquot of the crude reaction mixture or purified product in a suitable solvent (e.g., dichloromethane, diethyl ether).
-
GC-MS Instrument Conditions:
-
Injector Temperature: 250 °C
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 250 °C.
-
Hold: 5 minutes at 250 °C.
-
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
MS Ion Source Temperature: 230 °C
-
MS Quadrupole Temperature: 150 °C
-
Scan Range: m/z 35-400.
-
-
Data Analysis:
-
Identify the peak for this compound based on its expected retention time and mass spectrum.
-
Analyze the mass spectra of other peaks by comparing them to spectral libraries and considering potential fragmentation patterns of expected impurities.
-
General Protocol for 1H NMR Analysis
-
Sample Preparation: Dissolve a small amount of the purified product or a crude sample in a deuterated solvent (e.g., CDCl3).
-
Data Acquisition: Acquire the 1H NMR spectrum on a standard NMR spectrometer (e.g., 400 MHz).
-
Spectral Interpretation:
-
This compound:
-
Look for characteristic signals for the vinyl group (approx. 5.7-5.9 ppm and 5.0-5.2 ppm).
-
The methylene group adjacent to the oxygen and chlorine (-O-CH2-Cl) should appear as a singlet around 5.4-5.6 ppm.
-
The other methylene groups will appear in the upfield region.
-
-
Impurities:
-
Bis(but-3-en-1-yl)methylal: Look for a characteristic singlet for the -O-CH2-O- protons around 4.6 ppm.
-
Unreacted But-3-en-1-ol: The presence of a broad singlet for the hydroxyl proton.
-
-
Visualizations
Caption: Synthesis of this compound.
Caption: Potential products and impurities.
Caption: Impurity identification workflow.
Technical Support Center: 4-(Chloromethoxy)but-1-ene Reactions
This guide provides troubleshooting for common issues encountered during reactions involving 4-(chloromethoxy)but-1-ene. It is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction mechanism for this compound with nucleophiles?
A1: this compound is an α-chloro ether. The primary reaction mechanism with nucleophiles (e.g., alkoxides, phenoxides) is a bimolecular nucleophilic substitution (SN2) reaction. The nucleophile attacks the electrophilic carbon adjacent to the chlorine, displacing the chloride ion. This reaction is generally fast due to the stabilization of the transition state by the adjacent oxygen atom.
Q2: How stable is this compound and how should it be handled?
A2: Like most α-chloro ethers, this compound is highly reactive and sensitive to moisture and acidic conditions. It can hydrolyze to form formaldehyde, but-3-en-1-ol, and hydrochloric acid.[1] It should be stored in an anhydrous environment, under an inert atmosphere (e.g., nitrogen or argon), and at a low temperature. It is advisable to use the reagent as fresh as possible or purify it by distillation immediately before use, although decomposition can occur during extended heating.[2]
Q3: What are the most common side reactions observed?
A3: The most prevalent side reactions are elimination and isomerization.
-
Elimination (E2): If the nucleophile is also a strong, sterically hindered base, it can abstract a proton from the chloromethoxy group, leading to the formation of formaldehyde and other byproducts. This is more likely with secondary or tertiary alkoxides.[3][4][5]
-
Alkene Isomerization: Under certain basic or acidic conditions (especially during workup), the terminal double bond (but-1-ene) can migrate to a more thermodynamically stable internal position (but-2-ene).[6][7] The trans-isomer is generally the most stable form.[8][9]
Q4: Can this reagent participate in SN1 type reactions?
A4: Yes, due to the oxygen atom's ability to stabilize an adjacent carbocation through resonance, an SN1 pathway is possible, especially with weak nucleophiles in polar protic solvents. The resulting oxocarbenium ion is a key intermediate. However, for most synthetic applications with strong nucleophiles, the SN2 pathway is dominant.[10]
Troubleshooting Guide
Problem 1: Low or No Yield of the Desired Product
| Possible Cause | Recommended Solution |
| Reagent Decomposition | The reagent is sensitive to moisture. Ensure all glassware is oven- or flame-dried and the reaction is run under an inert atmosphere. Use a freshly opened bottle or freshly distilled reagent. |
| Ineffective Nucleophile Generation | The base used may not be strong enough to fully deprotonate the alcohol/phenol. For alcohols, use a strong base like sodium hydride (NaH) in an aprotic solvent like THF or DMF. |
| Inappropriate Reaction Temperature | For many SN2 reactions, starting at a low temperature (e.g., 0 °C) and slowly warming to room temperature is effective. If the reaction is sluggish, gentle heating (40-50 °C) may be required, but be aware this can promote side reactions. |
| Steric Hindrance | If the nucleophile is sterically bulky, the SN2 reaction rate will be significantly reduced.[3][11] Consider using a less hindered nucleophile if possible or expect longer reaction times and potentially lower yields. |
Problem 2: Presence of Significant Side Products in Crude Mixture
| Possible Cause | Recommended Solution |
| Elimination (E2) Pathway Dominating | This occurs with sterically hindered or very strong bases. Switch to a less hindered base (e.g., NaH instead of potassium tert-butoxide). Running the reaction at a lower temperature can also favor the SN2 pathway over E2.[4][5] |
| Alkene Isomerization | The terminal double bond has migrated to an internal position. This can be catalyzed by traces of acid or base, especially during workup. Ensure the workup is performed under neutral or mildly basic conditions and avoid prolonged exposure to harsh pH. |
| Starting Material Impurities | Impurities in the starting alcohol or the this compound itself can lead to side reactions. Purify starting materials before the reaction. |
Below is a troubleshooting workflow for addressing low product yield.
Caption: Troubleshooting workflow for low reaction yield.
Reaction Mechanisms and Side Reactions
The primary desired reaction is an SN2 substitution.
Caption: The desired SN2 reaction pathway.
A common competing side reaction is E2 elimination, especially with a strong, bulky base.
Caption: The competing E2 elimination side reaction.
Experimental Protocol
Representative Procedure: Protection of Benzyl Alcohol
This protocol describes a general method for the protection of a primary alcohol using this compound.
-
Preparation: Under an argon atmosphere, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, dropping funnel, and argon inlet.
-
Solvent Addition: Wash the NaH with anhydrous hexane (3x) to remove the mineral oil. Add anhydrous tetrahydrofuran (THF) to the flask to create a slurry.
-
Deprotonation: Cool the flask to 0 °C in an ice bath. Dissolve benzyl alcohol (1.0 eq) in anhydrous THF and add it dropwise to the NaH slurry via the dropping funnel over 20 minutes.
-
Stirring: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 30 minutes. Hydrogen gas evolution should cease.
-
Reagent Addition: Re-cool the mixture to 0 °C. Add this compound (1.1 eq) dropwise over 15 minutes.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, cool the flask to 0 °C and cautiously quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Extraction: Transfer the mixture to a separatory funnel and dilute with diethyl ether. Wash the organic layer with water (2x) and then with brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude oil by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure protected alcohol.
Data Presentation
Table 1: Influence of Base and Solvent on a Model Williamson Ether Synthesis
| Entry | Alcohol | Base (eq.) | Solvent | Temp (°C) | Time (h) | Approx. Yield (%) | Primary Byproduct |
| 1 | Phenol | K₂CO₃ (1.5) | Acetone | 56 | 12 | 85 | - |
| 2 | Benzyl Alcohol | NaH (1.2) | THF | 25 | 6 | 90 | - |
| 3 | Isopropanol | NaH (1.2) | THF | 25 | 18 | 65 | - |
| 4 | tert-Butanol | KtBuO (1.2) | THF | 25 | 24 | <10 | Elimination |
| 5 | Benzyl Alcohol | DIPEA (1.5) | DCM | 25 | 24 | 40 | Low Conversion |
Note: Yields are illustrative and based on general principles of SN2 reactions. Actual results may vary.
References
- 1. Formaldehyde - Wikipedia [en.wikipedia.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. youtube.com [youtube.com]
- 4. youtube.com [youtube.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Stability Order of the substituted alkenes | Organic Chemistry Tutorial [curlyarrows.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. 7.6 Stability of Alkenes - Organic Chemistry | OpenStax [openstax.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. m.youtube.com [m.youtube.com]
Technical Support Center: Scaling Up Reactions with 4-(Chloromethoxy)but-1-ene
Disclaimer: 4-(Chloromethoxy)but-1-ene is not a widely documented compound. The information provided below is extrapolated from data on analogous compounds, particularly chloromethyl ethers. Chloromethyl ethers are classified as hazardous, carcinogenic, and highly reactive.[1][2][3] Extreme caution, including the use of appropriate personal protective equipment (PPE) and engineering controls, is mandatory when handling any substance containing a chloromethoxy group. All operations should be conducted in a well-ventilated fume hood.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound?
A1: Based on analogous chloromethyl ethers, this compound should be handled as a substance with the following potential hazards:
-
Carcinogenicity: Chloromethyl ethers are known carcinogens.[1]
-
Flammability: It is likely a flammable liquid and vapor. Keep away from heat, sparks, and open flames.[1][2][3]
-
Reactivity: It is expected to be highly reactive. It may react violently with water and moisture to produce corrosive hydrogen chloride gas.[1] It can also form explosive peroxides when exposed to air.[1]
-
Corrosivity: Contact can cause severe skin and eye irritation or burns.[1] Inhalation can irritate the respiratory tract and may cause pulmonary edema.[1]
Q2: What are the recommended storage conditions for this compound?
A2: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from heat, sparks, open flames, and incompatible materials such as peroxides.[1][3] The recommended storage temperature for similar compounds is often 2-8 °C.[3] The storage area should be a designated, regulated, and marked area.
Q3: What personal protective equipment (PPE) should be used when handling this compound?
A3: A comprehensive PPE protocol is essential:
-
Hand Protection: Wear chemical-resistant gloves (e.g., butyl rubber). Inspect gloves prior to use.[3]
-
Eye Protection: Use tightly fitting safety goggles and a face shield.[3]
-
Skin and Body Protection: Wear a flame-resistant lab coat, and consider a full chemical suit for larger quantities.[1]
-
Respiratory Protection: Use a full-face respirator with appropriate cartridges if exposure limits are exceeded or if ventilation is inadequate.[1][3]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Reaction fails to initiate or proceeds slowly. | 1. Low Reaction Temperature: The activation energy for the reaction may not be met. 2. Poor Quality Reagent: The this compound may have degraded. 3. Presence of Inhibitors: Trace impurities in starting materials or solvents. | 1. Gradually increase the reaction temperature while carefully monitoring for any exothermic events. 2. Analyze the starting material for purity (e.g., via NMR or GC-MS). Consider re-purifying or synthesizing a fresh batch. 3. Use freshly distilled solvents and purified reagents. |
| Formation of significant side products. | 1. Decomposition of this compound: The compound may be unstable under the reaction conditions. 2. Reaction with solvent or impurities: The highly reactive chloromethoxy group can react with a variety of functional groups. 3. Rearrangement of the butene chain: The double bond may isomerize under acidic or basic conditions. | 1. Lower the reaction temperature. 2. Choose an inert solvent. Ensure all reagents are free from water and other nucleophilic impurities. 3. Maintain neutral pH if possible. Analyze the reaction mixture to identify the rearranged products and adjust conditions accordingly. |
| Exothermic reaction (runaway reaction). | 1. Rapid addition of reagents. 2. Inadequate cooling. 3. Scaling up too quickly without proper thermal safety assessment. | 1. Add reagents slowly and portion-wise. 2. Ensure the cooling bath is at the correct temperature and has sufficient capacity. 3. Perform a reaction calorimetry study before scaling up to understand the heat flow of the reaction. |
| Product isolation is difficult, or yield is low. | 1. Product instability: The product may be sensitive to the work-up conditions (e.g., acid or base). 2. Emulsion formation during extraction. 3. Product is volatile. | 1. Use a buffered aqueous solution for the work-up. Minimize the exposure time to acidic or basic conditions. 2. Add brine to the aqueous layer to break up emulsions. 3. Use a rotary evaporator with a cold trap and avoid high vacuum or high temperatures during solvent removal. |
Experimental Protocols
Note: These are generalized protocols and should be adapted and optimized for specific reactions. A thorough risk assessment must be conducted before any experiment.
General Protocol for Nucleophilic Substitution
-
Reaction Setup: Under an inert atmosphere (e.g., nitrogen or argon), equip a dry, three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, a thermometer, and a condenser.
-
Reagent Preparation: Dissolve the nucleophile in an appropriate anhydrous solvent in the reaction flask and cool to the desired temperature.
-
Addition of this compound: Dissolve this compound in the same anhydrous solvent and add it to the dropping funnel. Add the solution dropwise to the reaction mixture while maintaining the temperature.
-
Reaction Monitoring: Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC, or NMR).
-
Work-up: Once the reaction is complete, quench the reaction by slowly adding a suitable quenching agent (e.g., a saturated aqueous solution of ammonium chloride). Extract the product with an appropriate organic solvent. Wash the organic layer with brine, dry it over an anhydrous drying agent (e.g., sodium sulfate), and filter.
-
Purification: Remove the solvent under reduced pressure. Purify the crude product by an appropriate method, such as column chromatography or distillation.
Visualizations
Caption: General experimental workflow for reactions involving this compound.
Caption: Mandatory safety protocols for handling this compound.
References
Validation & Comparative
Analysis of 4-(Chloromethoxy)but-1-ene Reaction Products: A Comparative Guide to Spectroscopic Analysis
For Researchers, Scientists, and Drug Development Professionals
The characterization of reaction products is a critical step in chemical synthesis and drug development. For novel or complex molecules like the derivatives of 4-(Chloromethoxy)but-1-ene, nuclear magnetic resonance (NMR) spectroscopy serves as a primary tool for structural elucidation. This guide provides a comparative overview of the expected NMR analysis for the reaction products of this compound, alongside alternative analytical techniques, supported by data from analogous compounds due to the limited availability of specific experimental data for the named compound.
I. Predicted NMR Analysis of this compound and Its Reaction Products
Due to the absence of publicly available NMR spectra for this compound, this section presents predicted chemical shifts based on the analysis of structurally similar compounds, namely 4-chloro-1-butene and but-1-ene. These predictions offer a foundational understanding for interpreting experimental data.
Expected ¹H and ¹³C NMR Data:
The structure of this compound suggests distinct signals for the vinyl group, the methylene groups, and the chloromethoxy group. Below is a table of predicted chemical shifts alongside data for related compounds for comparison.
| Compound | Functional Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| This compound (Predicted) | =CH₂ | ~5.0 - 5.2 | ~117 |
| =CH- | ~5.7 - 5.9 | ~135 | |
| -CH₂-CH= | ~2.3 - 2.5 | ~35 | |
| -O-CH₂-Cl | ~5.4 - 5.6 | ~80 | |
| -CH₂-O- | ~3.6 - 3.8 | ~70 | |
| 4-Chloro-1-butene | =CH₂ | 5.14 | 117.9 |
| =CH- | 5.85 | 136.2 | |
| -CH₂-CH= | 2.53 | 39.8 | |
| -CH₂-Cl | 3.58 | 44.7 | |
| But-1-ene | =CH₂ | 4.93 | 114.3 |
| =CH- | 5.81 | 139.1 | |
| -CH₂-CH= | 2.04 | 36.4 | |
| -CH₃ | 0.92 | 13.7 |
Reaction Products: this compound is susceptible to nucleophilic attack at the carbon of the chloromethoxy group and potentially intramolecular cyclization. For instance, reaction with a nucleophile (Nu⁻) would lead to a substitution product.
Logical Workflow for Product Analysis:
Caption: Workflow for the reaction and analysis of this compound products.
II. Comparison with Alternative Analytical Methods
While NMR is paramount for detailed structural information, other techniques provide complementary data for a comprehensive analysis.
| Analytical Method | Information Provided | Advantages | Limitations |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of reaction mixture components and their mass-to-charge ratios. | High sensitivity for identifying components and determining molecular weights. | Isomers can be difficult to distinguish; does not provide detailed structural connectivity. |
| Fourier-Transform Infrared (FT-IR) Spectroscopy | Presence of functional groups. | Quick and simple method to monitor reaction progress by observing the appearance or disappearance of key functional group absorptions. | Provides limited information on the overall molecular structure. |
III. Experimental Protocols (Hypothetical)
General Protocol for Nucleophilic Substitution:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in a suitable anhydrous solvent (e.g., THF, CH₂Cl₂).
-
Addition of Nucleophile: Add the nucleophile (e.g., sodium phenoxide, 1.1 eq) to the solution at a controlled temperature (e.g., 0 °C to room temperature).
-
Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or GC-MS.
-
Work-up: Upon completion, quench the reaction with an appropriate aqueous solution (e.g., saturated NH₄Cl). Extract the aqueous layer with an organic solvent.
-
Purification: Dry the combined organic layers over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography.
-
Analysis: Characterize the purified product using ¹H NMR, ¹³C NMR, GC-MS, and FT-IR.
Signaling Pathway for Intramolecular Cyclization (Hypothetical):
In the presence of a Lewis acid or under thermal conditions, this compound could potentially undergo an intramolecular cyclization to form a substituted tetrahydrofuran derivative.
Caption: Hypothetical pathway for the intramolecular cyclization of this compound.
The analysis of this compound reaction products relies heavily on a multi-technique spectroscopic approach, with NMR being the cornerstone for definitive structure elucidation. While specific experimental data for this compound is scarce in public literature, the principles of NMR interpretation and the complementary use of GC-MS and FT-IR, guided by the analysis of analogous structures, provide a robust framework for researchers in the field. Further investigation into the reactivity and spectroscopic properties of this compound is warranted to expand its utility in synthetic chemistry.
A Comparative Guide to Butenyl Ethers: 4-(Chloromethoxy)but-1-ene vs. 4-Methoxybut-1-ene
In the realm of synthetic organic chemistry and drug development, the strategic use of protecting groups and reactive intermediates is paramount. Butenyl ethers, a class of compounds featuring a but-1-ene moiety, offer unique reactivity profiles that can be harnessed for various synthetic transformations. This guide provides a detailed comparison of two such ethers: the hypothetical, highly reactive 4-(chloromethoxy)but-1-ene and the more common 4-methoxybut-1-ene. This comparison will delve into their synthesis, expected reactivity, and potential applications, supported by generalized experimental protocols and comparative data.
Physicochemical and Reactive Properties
| Property | This compound (Predicted) | 4-Methoxybut-1-ene[1][2] |
| Molecular Formula | C₅H₉ClO | C₅H₁₀O |
| Molecular Weight | 120.58 g/mol | 86.13 g/mol [1][2] |
| Structure |
| |
| Reactivity | High | Moderate |
| Key Reactive Feature | Highly electrophilic chloromethyl group | Nucleophilic ether oxygen, alkene group |
| Primary Application | Potential as a potent alkylating agent or protecting group for alcohols | Alkylating agent (as a precursor), protecting group |
| Stability | Low, sensitive to moisture and nucleophiles | Moderately stable |
Synthesis of Butenyl Ethers
The synthetic routes to this compound and 4-methoxybut-1-ene differ significantly, reflecting their distinct functionalities.
Synthesis of this compound (Hypothetical)
The synthesis of α-chloroethers can be achieved by reacting an alcohol with formaldehyde and hydrogen chloride[3][4][5]. This method can be adapted to synthesize this compound from but-3-en-1-ol.
}
Synthesis of 4-Methoxybut-1-ene
4-Methoxybut-1-ene can be synthesized via the Williamson ether synthesis, a classic and versatile method for preparing ethers. This involves the reaction of an alkoxide with a primary alkyl halide. In this case, but-3-en-1-ol is deprotonated to form the corresponding alkoxide, which then reacts with a methyl halide.
}
Comparative Reactivity in Alcohol Protection
A primary application for ethers in organic synthesis is as protecting groups for alcohols. The butenyl ether moiety can be introduced and later cleaved under specific conditions. Here, we compare the expected reactivity of our two target molecules in this context.
| Feature | This compound (as a Protecting Group Reagent) | 4-Methoxybut-1-ene (as a Protected Alcohol) |
| Protection Reaction | O-alkylation of an alcohol (ROH) | Formation of the ether from the alcohol |
| Reactivity | Very high, due to the excellent leaving group (Cl⁻) and the oxonium ion-like character of the α-chloroether. | Moderate, requires activation of the alcohol to an alkoxide. |
| Reaction Conditions | Mild, likely proceeds readily at low temperatures. | Requires a strong base (e.g., NaH) to deprotonate the alcohol. |
| Deprotection (Cleavage) | Cleavage of the resulting butenyloxymethyl (BOM) ether would likely occur under acidic conditions. | Cleavage of the methyl ether can be achieved with strong acids like HBr or BBr₃[1][6][7][8][9]. |
}
Experimental Protocols
The following are representative experimental protocols for the synthesis of the butenyl ethers and their application in alcohol protection.
Synthesis of this compound (Hypothetical Protocol)
Materials:
-
But-3-en-1-ol
-
Paraformaldehyde
-
Anhydrous Hydrogen Chloride (gas)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Sodium Sulfate
Procedure:
-
A solution of but-3-en-1-ol (1.0 eq) in anhydrous DCM is cooled to 0 °C in an ice bath.
-
Paraformaldehyde (1.2 eq) is added to the solution.
-
Anhydrous hydrogen chloride gas is bubbled through the stirred solution for 1-2 hours, maintaining the temperature at 0 °C.
-
The reaction progress is monitored by TLC or GC-MS.
-
Upon completion, the reaction mixture is purged with nitrogen to remove excess HCl.
-
The solution is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure at low temperature to yield crude this compound.
-
Due to its expected instability, the product should be used immediately without further purification.
Synthesis of 4-Methoxybut-1-ene (Williamson Ether Synthesis)
Materials:
-
But-3-en-1-ol
-
Sodium Hydride (60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF)
-
Methyl Iodide
-
Saturated Ammonium Chloride solution
-
Diethyl Ether
-
Brine
-
Anhydrous Magnesium Sulfate
Procedure:
-
To a stirred suspension of sodium hydride (1.2 eq) in anhydrous THF at 0 °C, a solution of but-3-en-1-ol (1.0 eq) in anhydrous THF is added dropwise.
-
The mixture is stirred at 0 °C for 30 minutes and then allowed to warm to room temperature for 1 hour.
-
The reaction mixture is cooled back to 0 °C, and methyl iodide (1.5 eq) is added dropwise.
-
The reaction is stirred at room temperature overnight.
-
The reaction is carefully quenched by the slow addition of saturated ammonium chloride solution.
-
The aqueous layer is extracted with diethyl ether (3 x 50 mL).
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by fractional distillation to afford 4-methoxybut-1-ene.
Protection of a Generic Alcohol (ROH) with this compound (Hypothetical Protocol)
Materials:
-
Alcohol (ROH)
-
This compound (freshly prepared)
-
Anhydrous Dichloromethane (DCM)
-
A non-nucleophilic base (e.g., diisopropylethylamine, DIPEA)
-
Saturated Sodium Bicarbonate solution
-
Brine
-
Anhydrous Sodium Sulfate
Procedure:
-
To a solution of the alcohol (1.0 eq) and DIPEA (1.5 eq) in anhydrous DCM at 0 °C, a solution of freshly prepared this compound (1.2 eq) in anhydrous DCM is added dropwise.
-
The reaction mixture is stirred at 0 °C for 1-2 hours and then allowed to warm to room temperature.
-
The reaction progress is monitored by TLC.
-
Upon completion, the reaction is quenched with saturated sodium bicarbonate solution.
-
The layers are separated, and the aqueous layer is extracted with DCM (2 x 30 mL).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
Conclusion
While this compound remains a hypothetical reagent, its predicted high reactivity as an α-chloroether suggests it could be a potent alkylating agent for the introduction of the butenyloxymethyl protecting group under mild conditions. However, this high reactivity would likely be accompanied by poor stability, making it challenging to handle and store.
In contrast, 4-methoxybut-1-ene is a more stable and well-documented compound. Its synthesis via the robust Williamson ether synthesis is straightforward. While its direct use as an alkylating agent is limited, the butenyl group can be incorporated into other functionalities to serve as a protecting group that can be cleaved under specific oxidative or acidic conditions.
The choice between these two butenyl ethers, if this compound were to be synthesized, would depend on the specific requirements of the synthetic route. For rapid, mild protection of sensitive alcohols, the highly reactive chloromethyl ether might be advantageous, provided its instability can be managed. For more robust applications where a stable protecting group is required, derivatives incorporating the 4-methoxybut-1-ene scaffold would be the more prudent choice. This comparative guide serves as a foundational resource for researchers and drug development professionals in selecting and utilizing butenyl ethers for their synthetic endeavors.
References
- 1. Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3-Facilitated Demethylation of Aryl Methyl Ethers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 4-Methoxybut-1-ene | C5H10O | CID 317680 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. BIS(CHLOROMETHYL) ETHER AND CHLOROMETHYL METHYL ETHER - Chemical Agents and Related Occupations - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. canada.ca [canada.ca]
- 5. GT Digital Repository [repository.gatech.edu]
- 6. Demethylation of Methyl Ethers (O-Demethylation) [commonorganicchemistry.com]
- 7. youtube.com [youtube.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. "Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3- Fac" by Richard L. Lord, Andrew L. Korich et al. [scholarworks.gvsu.edu]
Comparative Guide to Analytical Methods for the Quantification of 4-(Chloromethoxy)but-1-ene
Disclaimer: To date, specific validated analytical methods for the quantification of 4-(Chloromethoxy)but-1-ene have not been extensively reported in peer-reviewed literature. This guide therefore presents a comparison of established analytical techniques—Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC)—that are commonly employed for the quantification of structurally similar compounds, such as short-chain chlorinated ethers and other volatile alkylating agents. The methodologies described herein for analogous compounds would require adaptation and thorough validation for the specific analysis of this compound.
For researchers, scientists, and drug development professionals, the accurate quantification of potentially genotoxic impurities (PGIs) like this compound is critical for ensuring the safety and quality of pharmaceutical products. The choice of analytical methodology is paramount and is typically dictated by the physicochemical properties of the analyte and the required sensitivity.
Comparison of Analytical Techniques
Given its predicted volatility and chemical structure, this compound is amenable to analysis by both Gas Chromatography and High-Performance Liquid Chromatography. The selection between these two powerful techniques depends on factors such as the sample matrix, the presence of interfering substances, and the desired limit of detection.
| Feature | Gas Chromatography (GC) | High-Performance Liquid Chromatography (HPLC) |
| Principle | Separation of volatile and thermally stable compounds in the gas phase. | Separation of compounds in the liquid phase based on their interactions with a stationary phase. |
| Typical Analytes | Volatile and semi-volatile compounds. | Non-volatile or thermally labile compounds. Volatile compounds can be analyzed with modifications. |
| Detection | Flame Ionization Detector (FID), Mass Spectrometry (MS), Electron Capture Detector (ECD). | UV-Vis, Diode Array (DAD), Mass Spectrometry (MS), Charged Aerosol Detector (CAD). |
| Sample Preparation | Often requires extraction into a volatile solvent or headspace analysis. | Dissolution in a suitable mobile phase solvent. Derivatization may be needed for detection. |
| Sensitivity | Generally high, especially with MS detection, reaching parts-per-million (ppm) to parts-per-billion (ppb) levels. | Sensitivity is detector-dependent. MS and CAD can offer high sensitivity. |
| Selectivity | High, particularly when coupled with Mass Spectrometry (GC-MS). | High, especially with MS detection (LC-MS). |
Quantitative Data for Analogous Compounds
The following table summarizes the performance of GC and HPLC methods for the quantification of compounds structurally related to this compound. This data provides an indication of the expected performance for a method developed for the target analyte.
| Analytical Method | Analyte | Limit of Quantification (LOQ) | Linearity Range | Reference |
| GC-MS | Bis(chloromethyl)ether (in air) | Lower ppb level | Not Specified | [1] |
| GC-MS | Alkyl Bromides (in Divalproex Sodium) | 0.005–0.019 µg/mL | Not Specified | [2] |
| LC-ICP-MS | 4-Chloro-1-butanol (in APIs) | 0.5 ppm (µg/g API) | 0.5 - 50 ppm | [3] |
| HPLC-UV (with derivatization) | Unstable Halogenated Compound | Not Specified | Not Specified | [4] |
Experimental Protocols for Key Methods
Below are detailed experimental methodologies for the analysis of analogous compounds, which can serve as a starting point for developing a method for this compound.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Chlorinated Ethers
This method is adapted from protocols used for the analysis of bis(chloromethyl)ether and similar compounds.[1][5]
-
Instrumentation: A gas chromatograph coupled with a mass spectrometer (GC-MS).
-
Column: A non-polar capillary column, such as a DB-1 (100% dimethylpolysiloxane), with dimensions of 30 m x 0.32 mm and a film thickness of 3.0 µm is a suitable starting point.[2]
-
Carrier Gas: Helium at a constant flow rate.
-
Injection: Splitless injection is preferred for trace analysis. The injector temperature should be optimized to ensure efficient volatilization without thermal degradation.
-
Oven Temperature Program: An initial oven temperature of around 40-50°C, held for a few minutes, followed by a temperature ramp to a final temperature of approximately 250°C. The ramp rate should be optimized to ensure good separation.
-
Mass Spectrometer Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity. Key ions for this compound would need to be determined from its mass spectrum.
-
-
Sample Preparation: For analysis in a drug substance, dissolution in a suitable organic solvent like dichloromethane or methyl tert-butyl ether, followed by direct injection. For air monitoring, adsorption onto a solid sorbent like Porapak Q followed by thermal desorption can be used.[1]
High-Performance Liquid Chromatography (HPLC) with Pre-Column Derivatization
For a volatile and potentially non-UV active compound like this compound, a pre-column derivatization strategy can be employed to improve its retention on a reversed-phase column and to introduce a UV-active chromophore for detection.[4]
-
Instrumentation: A high-performance liquid chromatograph with a UV or Diode Array Detector (DAD).
-
Derivatization Reagent: A reagent that reacts with the ether or chloro group to form a stable, UV-active derivative. For example, a nucleophilic reagent that would displace the chlorine.
-
Derivatization Procedure: The sample containing this compound would be reacted with the derivatizing agent under optimized conditions (e.g., temperature, time, pH) to ensure complete reaction.
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol). The gradient program should be optimized to separate the derivative from any unreacted reagent and other sample components.
-
Detection: UV detection at the wavelength of maximum absorbance of the derivative.
-
Quantification: An external standard method using a certified reference standard of the derivatized this compound.
Visualizations
General Workflow for GC-MS Analysis of a Volatile Impurity
Caption: A generalized workflow for the quantitative analysis of a volatile impurity using GC-MS.
Comparison of GC and HPLC for this compound Analysis
Caption: Key considerations for selecting between GC and HPLC for the analysis of this compound.
References
- 1. Quantitative determination of bis (chloromethyl) ether (BCME) in the ppb range by using portable air sample collectors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Novel sensitive determination method for a genotoxic alkylating agent, 4-chloro-1-butanol, in active pharmaceutical ingredients by LC-ICP-MS employing iodo derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. canada.ca [canada.ca]
A Comparative Guide to 4-(Chloromethoxy)but-1-ene and 4-Bromobut-1-ene in Synthetic Chemistry
For Researchers, Scientists, and Drug Development Professionals
In the realm of organic synthesis, the selection of appropriate reagents is paramount to achieving desired molecular architectures with high efficiency and selectivity. This guide provides a comprehensive comparison of two key C4 building blocks: 4-(chloromethoxy)but-1-ene and 4-bromobut-1-ene. While both serve as precursors for the introduction of a butenyl moiety, their distinct reactive functionalities dictate their suitability for specific synthetic transformations. This objective analysis, supported by available experimental data and established reactivity principles, aims to assist researchers in making informed decisions for their synthetic endeavors.
Physicochemical and Reactivity Overview
A fundamental understanding of the physical properties and inherent reactivity of each reagent is crucial for its effective application.
| Property | This compound | 4-Bromobut-1-ene |
| Molecular Formula | C₅H₉ClO | C₄H₇Br |
| Molecular Weight | 120.58 g/mol | 135.00 g/mol |
| Boiling Point | Not available | 98-100 °C |
| Reactivity Class | Chloroalkyl ether | Alkyl halide |
| Primary Synthetic Role | Alkylating agent (Butenoxymethylation) | Alkylating agent (Butenylation) |
| Key Reactive Feature | Highly reactive chloromethoxy group | Reactive carbon-bromine bond |
Synthesis of the Reagents
The accessibility of a reagent is a practical consideration in synthetic planning.
This compound: While specific literature on the synthesis of this compound is scarce, a plausible and established method for the preparation of analogous chloromethyl ethers involves the reaction of an alcohol with formaldehyde and hydrogen chloride. This suggests that this compound could be synthesized from but-3-en-1-ol.
4-Bromobut-1-ene: This compound is commercially available from numerous chemical suppliers.
Comparative Performance in Synthesis
The utility of these reagents lies in their ability to participate in nucleophilic substitution reactions, enabling the formation of new carbon-heteroatom or carbon-carbon bonds.
O-Alkylation (Williamson Ether Synthesis)
The Williamson ether synthesis is a classic and widely used method for the formation of ethers.
General Reaction: R-O⁻Na⁺ + R'-X → R-O-R' + NaX
| Parameter | This compound (Predicted) | 4-Bromobut-1-ene (Experimental Examples) |
| Reaction Type | Sₙ2 | Sₙ2 |
| Leaving Group | Chloride (Cl⁻) | Bromide (Br⁻) |
| Relative Reactivity | Good | Excellent |
| Typical Yields | Moderate to High | 50-95%[1] |
| Reaction Conditions | Base (e.g., NaH, K₂CO₃), aprotic solvent (e.g., DMF, THF) | Base (e.g., NaH, K₂CO₃), aprotic solvent (e.g., DMF, THF) |
Discussion: In Sₙ2 reactions, bromide is generally a better leaving group than chloride due to its lower electronegativity and greater polarizability.[2] This suggests that 4-bromobut-1-ene would be more reactive and potentially provide higher yields or require milder reaction conditions compared to this compound in Williamson ether synthesis. However, chloromethyl ethers are known to be highly reactive alkylating agents, which may compensate for the less ideal leaving group.
N-Alkylation
The introduction of a butenyl group onto a nitrogen atom is a common transformation in the synthesis of various biologically active molecules.
General Reaction: R₂NH + R'-X → R₂N-R' + HX
| Parameter | This compound (Predicted) | 4-Bromobut-1-ene (Experimental Examples) |
| Reaction Type | Sₙ2 | Sₙ2 |
| Typical Yields | Moderate to High | Good to Excellent |
| Reaction Conditions | Base (e.g., K₂CO₃, Et₃N), solvent (e.g., CH₃CN, DMF) | Base (e.g., K₂CO₃, Et₃N), solvent (e.g., CH₃CN, DMF) |
Discussion: Similar to O-alkylation, the superior leaving group ability of bromide would favor 4-bromobut-1-ene in N-alkylation reactions. The choice of base and solvent is critical to prevent side reactions such as over-alkylation or elimination.
S-Alkylation
The formation of thioethers is readily achieved through the alkylation of thiols.
General Reaction: R-SH + R'-X + Base → R-S-R' + HBX
| Parameter | This compound (Predicted) | 4-Bromobut-1-ene (Experimental Examples) |
| Reaction Type | Sₙ2 | Sₙ2 |
| Typical Yields | High | High |
| Reaction Conditions | Base (e.g., NaOH, K₂CO₃), solvent (e.g., EtOH, DMF) | Base (e.g., NaOH, K₂CO₃), solvent (e.g., EtOH, DMF) |
Discussion: Thiols are excellent nucleophiles, and S-alkylation reactions are generally high-yielding with both alkyl chlorides and bromides. While 4-bromobut-1-ene would still be expected to react faster, this compound should also be a very effective reagent for this transformation.
Experimental Protocols
Synthesis of this compound (Proposed)
Based on general procedures for chloromethyl ether synthesis, the following protocol is proposed:
Materials:
-
But-3-en-1-ol
-
Paraformaldehyde
-
Anhydrous Hydrogen Chloride (gas)
-
Anhydrous Dichloromethane (CH₂Cl₂)
Procedure:
-
To a stirred solution of but-3-en-1-ol and paraformaldehyde in anhydrous CH₂Cl₂ at 0 °C, bubble anhydrous HCl gas for a specified period.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, purge the reaction mixture with nitrogen to remove excess HCl.
-
Wash the organic layer with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield crude this compound.
-
Purify by vacuum distillation.
Caution: Chloromethyl ethers are potent carcinogens and should be handled with extreme care in a well-ventilated fume hood.
General Procedure for Williamson Ether Synthesis with 4-Bromobut-1-ene
Materials:
-
Alcohol (R-OH)
-
Sodium Hydride (NaH, 60% dispersion in mineral oil)
-
4-Bromobut-1-ene
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
To a stirred suspension of NaH in anhydrous THF at 0 °C, add a solution of the alcohol in anhydrous THF dropwise.
-
Allow the mixture to warm to room temperature and stir until hydrogen evolution ceases.
-
Cool the resulting alkoxide solution back to 0 °C and add 4-bromobut-1-ene dropwise.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).
-
Carefully quench the reaction with water and extract the product with an organic solvent (e.g., diethyl ether).
-
Wash the combined organic layers with water and brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizing Reaction Workflows
Caption: General workflows for the synthesis of this compound and its subsequent use in alkylation reactions compared to 4-bromobut-1-ene.
Conclusion
Both this compound and 4-bromobut-1-ene are valuable reagents for introducing the but-1-ene moiety in organic synthesis. The choice between them depends on the specific requirements of the reaction.
-
4-Bromobut-1-ene is the more established and commercially available reagent. Its higher reactivity in Sₙ2 reactions, due to the excellent leaving group ability of bromide, makes it the preferred choice for most standard alkylation reactions, likely resulting in higher yields and milder reaction conditions.
-
This compound , while not commercially available and requiring synthesis, offers the potential for introducing a butenoxymethyl group. The high reactivity of chloromethyl ethers may allow for efficient alkylations, although this needs to be experimentally verified. Its synthesis and use require stringent safety precautions due to the carcinogenic nature of this class of compounds.
For routine butenylation reactions, 4-bromobut-1-ene is the more practical and likely more efficient choice. However, for the specific introduction of a butenoxymethyl ether functionality, the synthesis and subsequent reaction of This compound presents a viable, albeit more hazardous, synthetic route. Researchers should carefully weigh the synthetic goals against the practicalities of reagent availability, reactivity, and safety when selecting between these two versatile building blocks.
References
A Comparative Guide to Reaction Monitoring: GC-MS, HPLC, and NMR for 4-(Chloromethoxy)but-1-ene
For researchers, scientists, and professionals in drug development, the precise monitoring of chemical reactions is paramount to ensure optimal yield, purity, and safety of the final product. The synthesis of complex molecules often involves reactive intermediates, such as 4-(Chloromethoxy)but-1-ene, an allylic ether susceptible to various transformations. This guide provides a comparative analysis of three powerful analytical techniques—Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy—for monitoring reactions involving this key intermediate.
Methodology Comparison
The choice of an analytical technique for reaction monitoring depends on several factors, including the chemical nature of the analytes, the required sensitivity and selectivity, the speed of analysis, and the information desired (qualitative vs. quantitative). Below is a summary of the performance of GC-MS, HPLC-UV, and quantitative NMR (qNMR) for the analysis of this compound.
| Parameter | GC-MS | HPLC-UV | In-Situ NMR |
| Principle | Separation by volatility and polarity, detection by mass-to-charge ratio. | Separation by polarity, detection by UV absorbance. | Non-destructive analysis based on nuclear spin properties in a magnetic field. |
| Sample Preparation | Dilution in a volatile solvent. Derivatization may be needed for reactive analytes. | Dilution in mobile phase. Filtration may be required. | Direct analysis of the reaction mixture in an NMR tube. |
| Limit of Detection (LOD) | ~0.005 ppm for similar compounds[1][2] | ~0.1 - 1 µg/mL | ~5 µM for small molecules[3] |
| Limit of Quantification (LOQ) | ~0.01 ppm for similar compounds[1][2] | ~0.5 - 5 µg/mL | ~20 µM for small molecules[3] |
| **Linearity (R²) ** | >0.999[1] | >0.999 | Excellent, inherent to the technique. |
| Analysis Time per Sample | 10 - 30 minutes | 5 - 20 minutes | 1 - 10 minutes per time point |
| Real-time Monitoring | Possible with rapid sampling, but challenging. | Possible with automated sampling systems. | Ideal for continuous, real-time monitoring. |
| Structural Information | Provides mass spectrum for identification. | Limited to UV spectrum. | Provides detailed structural information for all components. |
| Quantitative Accuracy | High, requires calibration standards. | High, requires calibration standards. | High, can be performed with a single internal standard for multiple analytes. |
| Cost | Moderate to high. | Moderate. | High initial investment. |
Experimental Protocols
Detailed experimental protocols are essential for reproducible and reliable reaction monitoring. Below are outlined methodologies for each of the discussed techniques, tailored for the analysis of a reaction involving this compound.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
GC-MS is a highly sensitive technique well-suited for the analysis of volatile and semi-volatile compounds. Given the reactive nature of this compound, careful sample handling and method development are crucial to prevent on-column degradation.
Sample Preparation:
-
Quench a 100 µL aliquot of the reaction mixture in 900 µL of cold dichloromethane containing an internal standard (e.g., 1,2-dichloroethane at 10 µg/mL).
-
Vortex the sample for 30 seconds.
-
If necessary, pass the sample through a small plug of anhydrous sodium sulfate to remove any residual water.
-
Transfer the sample to a GC vial for analysis.
Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 8890 GC System or equivalent.
-
Mass Spectrometer: Agilent 5977B GC/MSD or equivalent.
-
Column: DB-624 or similar mid-polarity column (30 m x 0.25 mm ID x 1.4 µm film thickness).
-
Inlet Temperature: 200 °C.
-
Injection Volume: 1 µL.
-
Split Ratio: 20:1.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 40 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 180 °C.
-
Hold: 2 minutes at 180 °C.
-
-
MSD Transfer Line Temperature: 250 °C.
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Scan (m/z 40-200) and/or Selected Ion Monitoring (SIM) for target analytes.
High-Performance Liquid Chromatography (HPLC-UV) Protocol
HPLC is a versatile technique that separates compounds based on their polarity. A reversed-phase method is generally suitable for the analysis of moderately polar compounds like this compound.
Sample Preparation:
-
Quench a 50 µL aliquot of the reaction mixture in 950 µL of the initial mobile phase composition (e.g., 50:50 acetonitrile:water) containing an internal standard (e.g., toluene at 20 µg/mL).
-
Vortex the sample for 30 seconds.
-
Filter the sample through a 0.45 µm syringe filter into an HPLC vial.
Instrumentation and Conditions:
-
HPLC System: Agilent 1260 Infinity II LC System or equivalent with a UV-Vis detector.
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-1 min: 50% B.
-
1-8 min: Linear gradient from 50% to 95% B.
-
8-10 min: Hold at 95% B.
-
10.1-12 min: Return to 50% B and re-equilibrate.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 210 nm.
In-Situ Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol
In-situ NMR allows for real-time, non-destructive monitoring of a chemical reaction as it proceeds, providing rich structural and quantitative information on all reactants, intermediates, and products simultaneously.
Sample Preparation:
-
In a standard 5 mm NMR tube, dissolve the starting materials in a deuterated solvent (e.g., CDCl₃) to a final volume of approximately 0.6 mL.
-
Add a known amount of an internal standard with a singlet resonance in a clear region of the spectrum (e.g., 1,3,5-trimethoxybenzene).
-
Acquire an initial ¹H NMR spectrum to serve as the t=0 time point.
-
Initiate the reaction by adding the final reagent (e.g., catalyst or second reactant) directly to the NMR tube, quickly mix, and place the tube in the NMR spectrometer.
Instrumentation and Acquisition Parameters:
-
NMR Spectrometer: Bruker Avance III 400 MHz or equivalent.
-
Probe: Standard 5 mm broadband probe.
-
Experiment: Automated ¹H NMR acquisition.
-
Solvent: CDCl₃.
-
Temperature: Controlled to the desired reaction temperature (e.g., 25 °C).
-
Pulse Program: Standard single-pulse (zg30).
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 5 seconds (to ensure full relaxation for accurate quantification).
-
Number of Scans: 4-16 (depending on concentration).
-
Time Interval: Spectra are acquired at regular intervals (e.g., every 1-5 minutes) over the course of the reaction.
Data Analysis: The concentration of each species at a given time point can be calculated by comparing the integral of a characteristic peak for that species to the integral of the internal standard.
Workflow and Logic Diagrams
To visualize the experimental and logical workflows, the following diagrams are provided in the DOT language for Graphviz.
References
- 1. Development and Validation for Quantitative Determination of Genotoxic Impurity in Gemfibrozil by Gas Chromatography with Mass Spectrometry [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Structure of 4-(Chloromethoxy)but-1-ene Derivatives: A Comparative Guide
For Immediate Release
This guide provides a comprehensive comparison of analytical techniques for the structural validation of 4-(Chloromethoxy)but-1-ene and its derivatives. Designed for researchers, scientists, and professionals in drug development, this document outlines key experimental methodologies and presents comparative data to ensure accurate structural elucidation.
Introduction
This compound is a bifunctional molecule containing both a reactive chloromethoxy ether and a terminal alkene. This combination of functional groups makes it a versatile building block in organic synthesis. However, the presence of these reactive moieties also necessitates rigorous structural confirmation to avoid ambiguity in subsequent reactions and to ensure the purity and identity of synthesized derivatives. This guide details the primary spectroscopic methods used for this purpose—Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) Spectroscopy—and discusses alternative and complementary techniques.
Primary Analytical Techniques for Structural Validation
The structural confirmation of this compound relies on a combination of spectroscopic methods. Each technique provides unique and complementary information about the molecule's atomic connectivity and functional groups.
Data Summary
The following table summarizes the expected and comparative data for the structural validation of this compound using primary analytical techniques.
| Technique | Parameter | Expected Value/Observation for this compound | Alternative Compound: 4-Methoxybut-1-ene | Alternative Compound: 4-Chlorobut-1-ene |
| ¹H NMR | Chemical Shift (δ) | ~5.8 ppm (m, 1H, -CH=) | ~5.8 ppm (m, 1H, -CH=) | ~5.8 ppm (m, 1H, -CH=) |
| ~5.1-5.0 ppm (m, 2H, =CH₂) | ~5.0 ppm (m, 2H, =CH₂) | ~5.2-5.1 ppm (m, 2H, =CH₂) | ||
| ~5.4 ppm (s, 2H, -O-CH₂-Cl) | N/A | N/A | ||
| ~3.7 ppm (t, 2H, -CH₂-O-) | ~3.4 ppm (t, 2H, -CH₂-O-) | ~3.6 ppm (t, 2H, -CH₂-Cl) | ||
| ~2.4 ppm (q, 2H, -CH₂-CH=) | ~2.3 ppm (q, 2H, -CH₂-CH=) | ~2.5 ppm (q, 2H, -CH₂-CH=) | ||
| ¹³C NMR | Chemical Shift (δ) | ~135 ppm (-CH=) | ~135 ppm (-CH=) | ~137 ppm (-CH=) |
| ~117 ppm (=CH₂) | ~117 ppm (=CH₂) | ~117 ppm (=CH₂) | ||
| ~82 ppm (-O-CH₂-Cl) | N/A | N/A | ||
| ~70 ppm (-CH₂-O-) | ~72 ppm (-CH₂-O-) | ~45 ppm (-CH₂-Cl) | ||
| ~34 ppm (-CH₂-CH=) | ~34 ppm (-CH₂-CH=) | ~37 ppm (-CH₂-CH=) | ||
| Mass Spec. | Molecular Ion (M⁺) | m/z 122/124 (Cl isotope pattern) | m/z 86 | m/z 90/92 (Cl isotope pattern) |
| Base Peak | m/z 49/51 (-CH₂Cl) or 55 (-C₄H₇) | m/z 45 (-OCH₃) | m/z 55 (-C₄H₇) | |
| FTIR | Wavenumber (cm⁻¹) | ~3080 cm⁻¹ (=C-H stretch) | ~3080 cm⁻¹ (=C-H stretch) | ~3080 cm⁻¹ (=C-H stretch) |
| ~1640 cm⁻¹ (C=C stretch) | ~1640 cm⁻¹ (C=C stretch) | ~1640 cm⁻¹ (C=C stretch) | ||
| ~1100 cm⁻¹ (C-O-C stretch) | ~1120 cm⁻¹ (C-O-C stretch) | N/A | ||
| ~750 cm⁻¹ (C-Cl stretch) | N/A | ~740 cm⁻¹ (C-Cl stretch) |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below.
Synthesis of this compound (Illustrative)
A plausible synthesis involves the reaction of 3-buten-1-ol with a formaldehyde equivalent and a chlorinating agent. For example, reaction of 3-buten-1-ol with paraformaldehyde and hydrogen chloride in an inert solvent like dichloromethane would yield the target compound. Purification would typically be achieved by distillation under reduced pressure due to the compound's likely thermal instability.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 10-20 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.
-
¹H NMR Acquisition: Acquire the proton NMR spectrum on a 400 MHz or higher field spectrometer. Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and 16-32 scans.
-
¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of ¹³C.
Mass Spectrometry (MS)
-
Sample Introduction: Introduce a dilute solution of the sample in a volatile solvent (e.g., methanol or dichloromethane) into the mass spectrometer via direct infusion or, for a more detailed analysis of purity, through a gas chromatograph (GC-MS).
-
Ionization: Use Electron Ionization (EI) at 70 eV to generate fragment ions and a clear molecular ion peak.
-
Analysis: Analyze the resulting mass spectrum for the molecular ion peak (M⁺) and characteristic fragment ions. The isotopic pattern for chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) is a key diagnostic feature.
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation: For a liquid sample, a thin film can be prepared by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).
-
Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Analysis: Identify characteristic absorption bands for the functional groups present, such as the C=C stretch, =C-H stretch, C-O-C stretch, and C-Cl stretch.
Alternative Validation Methods
While NMR, MS, and FTIR are the primary methods for structural elucidation of a liquid compound like this compound, other techniques can provide complementary information.
-
Elemental Analysis: Provides the empirical formula by determining the percentage composition of C, H, and Cl. This can corroborate the molecular formula determined by high-resolution mass spectrometry.
-
Chemical Derivatization: The reactive nature of the chloromethoxy group and the alkene allows for chemical reactions that yield new compounds with distinct spectroscopic signatures. For example, reaction with a nucleophile like sodium methoxide would replace the chlorine with a methoxy group, leading to predictable shifts in the NMR and a change in the molecular weight observed by MS. This can confirm the presence and reactivity of the functional groups.
Visualizing the Workflow and Method Comparison
The following diagrams illustrate the typical workflow for structural validation and a comparison of the information provided by each technique.
Caption: Workflow for synthesis, purification, and structural validation.
Caption: Information provided by different validation methods.
A Comparative Guide to Alternative Reagents for Butenyloxymethyl (BOM) Alkylation
For researchers, scientists, and drug development professionals engaged in complex organic synthesis, the protection of hydroxyl groups is a foundational strategy. The butenyloxymethyl (BOM) ether, introduced via alkylation with 4-(chloromethoxy)but-1-ene, serves as a valuable protecting group, offering stability across a range of conditions and a unique deprotection pathway through its terminal alkene. However, the reactivity of the standard chloro-reagent may not be optimal for all substrates, particularly for less nucleophilic alcohols or when milder reaction conditions are required.
This guide provides a comparative overview of potential alternative reagents to this compound, focusing on analogues with enhanced reactivity. The comparison is based on established principles of nucleophilic substitution and supported by experimental data from analogous systems, offering a predictive framework for researchers to select the most appropriate reagent for their synthetic needs.
Alternative Reagents: Modifying the Leaving Group
The introduction of the BOM group is typically achieved through a Williamson ether synthesis, an SN2 reaction where the alcohol acts as a nucleophile. The rate and efficiency of this reaction are highly dependent on the nature of the leaving group on the alkylating agent. By replacing the chloride in this compound with more labile groups such as bromide, iodide, or trifluoromethanesulfonate (triflate), the reactivity of the reagent can be significantly enhanced.
While 4-(bromomethoxy)but-1-ene and its iodo- and triflate- counterparts are not common commercially available reagents, they can be generated in situ. A general and effective method for this involves the reaction of but-3-en-1-ol with an aldehyde equivalent, such as paraformaldehyde, in the presence of a suitable leaving group source. For instance, reaction with HBr or TMSBr would generate the bromo-analogue, while TMSI would furnish the iodo-analogue. The highly reactive triflate-analogue could potentially be formed from the corresponding chloro- or bromo-reagent via halide-triflate exchange or other specialized methods.
Caption: Structures of this compound and its potential alternatives.
Comparative Performance
The choice of leaving group directly impacts the electrophilicity of the methylene carbon, and thus the rate of the SN2 reaction. The established trend for leaving group ability is:
OTf > I > Br > Cl
This indicates that the triflate analogue is expected to be the most reactive, followed by the iodo, bromo, and finally the standard chloro-reagent. This increased reactivity can translate to faster reaction times, the ability to use milder bases, lower reaction temperatures, and higher yields, especially with sterically hindered or electronically deactivated alcohols.
| Reagent Family | Leaving Group | Expected Reactivity | Potential Advantages | Potential Disadvantages |
| Standard | -Cl | Good | Commercially available, good stability | May require strong bases and elevated temperatures for less reactive alcohols |
| Alternative 1 | -Br | Very Good | Higher reactivity than chloro-analogue | Lower stability, may need to be generated in situ |
| Alternative 2 | -I | Excellent | High reactivity, allows for milder conditions | Generally less stable than bromo-analogue, potential for light sensitivity, must be generated in situ |
| Alternative 3 | -OTf | Exceptional | Extremely high reactivity, suitable for challenging substrates | Low stability, likely requires in situ generation and immediate use, higher precursor cost |
Table 1: Qualitative Comparison of Alternative BOM-Alkylation Reagents
| Reagent | Substrate | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| MOM-Cl | Primary Alcohol | DIPEA | CH₂Cl₂ | 25 | 12 | 85 |
| MOM-Br | Primary Alcohol | DIPEA | CH₂Cl₂ | 0-25 | 2 | 95 |
Table 2: Representative Experimental Data for an Analogous Methoxymethyl (MOM) Protection System (Data is representative and compiled from typical laboratory procedures. DIPEA = Diisopropylethylamine)
The data from the MOM system clearly illustrates the enhanced reactivity of the bromo-analogue over the chloro-analogue, achieving a higher yield in a significantly shorter reaction time and at a potentially lower temperature. A similar trend is anticipated for the BOM-alkylation reagents.
Experimental Protocols
Protocol 1: Standard Protection of a Primary Alcohol using this compound
This protocol describes a general procedure for the protection of a primary alcohol using the standard BOM-Cl reagent.
-
Preparation: To a solution of the primary alcohol (1.0 equiv.) in anhydrous dichloromethane (CH₂Cl₂) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add N,N-diisopropylethylamine (DIPEA, 1.5 equiv.).
-
Addition of Reagent: Add this compound (1.2 equiv.) dropwise to the stirred solution.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Separate the organic layer, and extract the aqueous layer with CH₂Cl₂.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to afford the desired BOM-protected alcohol.
Protocol 2: In Situ Generation and Use of a Bromo-Analogue (Conceptual)
This conceptual protocol is based on methods for the in situ formation of bromomethyl ethers.
-
Reagent Generation: In a separate flask, suspend paraformaldehyde (1.5 equiv.) in anhydrous dichloromethane (CH₂Cl₂). Cool the suspension to 0 °C and add trimethylsilyl bromide (TMSBr, 1.5 equiv.) dropwise. Stir the mixture at 0 °C for 1 hour to generate the bromomethoxymethylating agent.
-
Protection Reaction: In the main reaction flask, dissolve the primary alcohol (1.0 equiv.) and a non-nucleophilic base such as DIPEA (1.5 equiv.) in anhydrous CH₂Cl₂ at 0 °C.
-
Addition: Transfer the freshly prepared bromo-reagent solution from the first flask to the alcohol solution via cannula at 0 °C.
-
Reaction and Work-up: Allow the reaction to proceed at 0 °C to room temperature, monitoring by TLC. The reaction is expected to be significantly faster than with the chloro-analogue. The work-up and purification would follow the same procedure as described in Protocol 1.
Caption: General experimental workflow for alcohol protection.
Reaction Mechanism
The alkylation of an alcohol with a BOM-reagent proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. The alcohol, typically deprotonated by a base to form a more nucleophilic alkoxide, attacks the electrophilic methylene carbon of the BOM-reagent. This attack occurs from the backside relative to the leaving group, leading to an inversion of stereochemistry if the carbon were chiral (which it is not in this case). The reaction is a concerted process, meaning the bond formation and bond breaking occur simultaneously through a single transition state.
Caption: SN2 mechanism for BOM ether formation.
A Comparative Guide to Common Alcohol Protecting Groups: MOM, TBS, and Benzyl Ethers
In the realm of multi-step organic synthesis, the strategic protection and deprotection of functional groups is paramount to achieving desired molecular complexity. For the ubiquitous hydroxyl group, a variety of protecting groups have been developed, each with its own unique set of characteristics. This guide provides a detailed comparison of three of the most commonly employed alcohol protecting groups: Methoxymethyl (MOM), tert-Butyldimethylsilyl (TBS), and Benzyl (Bn) ethers. We will delve into their performance in various synthetic contexts, supported by experimental data and detailed protocols.
Performance Comparison: MOM vs. TBS vs. Benzyl Ethers
The choice of a protecting group is dictated by its stability to various reaction conditions and the ease and selectivity of its removal. The following tables summarize the typical conditions for the protection and deprotection of primary, secondary, and tertiary alcohols with MOM, TBS, and Benzyl ethers, along with representative yields.
Table 1: Comparison of Protection Reactions for Alcohols
| Protecting Group | Substrate (Alcohol Type) | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| MOM | Primary | MOM-Cl, DIPEA | CH₂Cl₂ | 0 to RT | 2-12 | 85-95 |
| Secondary | MOM-Cl, DIPEA | CH₂Cl₂ | 0 to RT | 12-24 | 70-90 | |
| Tertiary | MOM-Cl, NaH | THF | 0 to RT | 24-48 | 40-60 | |
| TBS | Primary | TBS-Cl, Imidazole | DMF | RT | 1-4 | >95 |
| Secondary | TBS-Cl, Imidazole | DMF | RT | 2-8 | >90 | |
| Tertiary | TBS-OTf, 2,6-Lutidine | CH₂Cl₂ | -78 to 0 | 0.5-2 | >90 | |
| Benzyl (Bn) | Primary | BnBr, NaH | THF/DMF | 0 to RT | 1-6 | >95 |
| Secondary | BnBr, NaH | THF/DMF | 0 to RT | 4-12 | 80-95 | |
| Tertiary | Bn-O-(C=NH)CCl₃, TfOH | CH₂Cl₂ | -40 to 0 | 1-4 | 70-85 |
Yields are approximate and can vary significantly based on the specific substrate and reaction conditions.
Table 2: Comparison of Deprotection Reactions
| Protecting Group | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Orthogonality Notes |
| MOM | HCl (aq) or TFA | THF or CH₂Cl₂ | RT to 50 | 1-12 | >90 | Cleaved under acidic conditions; stable to basic, hydrogenolysis, and fluoride conditions. |
| TBS | TBAF or HF·Pyridine | THF | 0 to RT | 0.5-2 | >95 | Cleaved by fluoride or acid; stable to basic and hydrogenolysis conditions. |
| Benzyl (Bn) | H₂, Pd/C or Na, NH₃ (l) | MeOH or EtOH | RT | 1-12 | >95 | Cleaved by hydrogenolysis or dissolving metal reduction; stable to acidic, basic, and fluoride conditions. |
Experimental Protocols
The following are representative experimental procedures for the protection and deprotection of a primary alcohol using MOM, TBS, and Benzyl ethers.
Methoxymethyl (MOM) Ether Protection and Deprotection
Protection of Benzyl Alcohol with MOM-Cl:
-
To a solution of benzyl alcohol (1.0 eq) in anhydrous dichloromethane (CH₂Cl₂) at 0 °C is added N,N-Diisopropylethylamine (DIPEA, 1.5 eq).
-
Chloromethyl methyl ether (MOM-Cl, 1.2 eq) is added dropwise to the solution.
-
The reaction mixture is allowed to warm to room temperature and stirred for 4 hours.
-
The reaction is quenched with saturated aqueous sodium bicarbonate solution and the aqueous layer is extracted with CH₂Cl₂.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography to afford the MOM-protected benzyl alcohol.
Deprotection of MOM-protected Benzyl Alcohol:
-
The MOM-protected benzyl alcohol (1.0 eq) is dissolved in a mixture of tetrahydrofuran (THF) and 6M aqueous hydrochloric acid (HCl) (2:1 v/v).
-
The reaction mixture is stirred at room temperature for 6 hours.
-
The mixture is neutralized with saturated aqueous sodium bicarbonate solution and extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography to yield benzyl alcohol.
tert-Butyldimethylsilyl (TBS) Ether Protection and Deprotection
Protection of Benzyl Alcohol with TBS-Cl:
-
To a solution of benzyl alcohol (1.0 eq) and imidazole (2.5 eq) in anhydrous dimethylformamide (DMF) at room temperature is added tert-butyldimethylsilyl chloride (TBS-Cl, 1.2 eq) in one portion.
-
The reaction mixture is stirred for 2 hours.
-
The reaction is diluted with water and extracted with diethyl ether.
-
The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography to give the TBS-protected benzyl alcohol.
Deprotection of TBS-protected Benzyl Alcohol:
-
The TBS-protected benzyl alcohol (1.0 eq) is dissolved in anhydrous tetrahydrofuran (THF) at room temperature.
-
A 1.0 M solution of tetrabutylammonium fluoride (TBAF) in THF (1.1 eq) is added to the solution.
-
The reaction mixture is stirred for 1 hour.
-
The solvent is removed under reduced pressure, and the residue is purified directly by flash column chromatography to afford benzyl alcohol.
Benzyl (Bn) Ether Protection and Deprotection
Protection of Benzyl Alcohol with BnBr:
-
To a suspension of sodium hydride (NaH, 1.2 eq, 60% dispersion in mineral oil) in anhydrous tetrahydrofuran (THF) at 0 °C is added a solution of benzyl alcohol (1.0 eq) in THF dropwise.
-
The mixture is stirred at 0 °C for 30 minutes.
-
Benzyl bromide (BnBr, 1.1 eq) is added dropwise to the reaction mixture.
-
The reaction is allowed to warm to room temperature and stirred for 4 hours.
-
The reaction is carefully quenched with water and extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography to yield the dibenzyl ether.
Deprotection of Dibenzyl Ether:
-
Dibenzyl ether (1.0 eq) is dissolved in methanol (MeOH).
-
Palladium on activated carbon (10 wt. % Pd/C, 0.1 eq) is added to the solution.
-
The reaction vessel is evacuated and backfilled with hydrogen gas (H₂) three times, and the mixture is stirred under a balloon of H₂ at room temperature for 8 hours.
-
The reaction mixture is filtered through a pad of Celite®, and the filtrate is concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography to give benzyl alcohol.
Visualizing Synthetic Pathways
The following diagrams, generated using the DOT language, illustrate the logical flow of protection and deprotection strategies, as well as the underlying reaction mechanisms.
Experimental Workflow: A Comparative Overview
Caption: Comparative workflow for alcohol protection/deprotection strategies.
Reaction Mechanism: MOM Protection
Caption: Mechanism of alcohol protection with MOM-Cl.
Orthogonal Deprotection Strategy
Caption: Orthogonality of MOM, TBS, and Benzyl protecting groups.
Safety Operating Guide
Safe Disposal of 4-(Chloromethoxy)but-1-ene: A Procedural Guide
For Immediate Reference: Treat 4-(Chloromethoxy)but-1-ene as a hazardous, flammable, and reactive chemical waste. Follow all institutional and local regulations for disposal. Never dispose of this chemical down the drain.
This document provides a comprehensive, step-by-step guide for the proper disposal of this compound, designed for researchers, scientists, and professionals in drug development. The procedures outlined below are based on general best practices for chlorinated and flammable organic compounds and are intended to ensure safety and regulatory compliance.
I. Hazard Identification and Data Summary
| Hazard Classification | Disposal Consideration |
| Flammable Liquid | Collect in a designated, properly sealed, and labeled waste container. Keep away from ignition sources. |
| Chlorinated Hydrocarbon | Segregate from non-halogenated solvent waste. Do not dispose of down the drain. Requires disposal via a licensed hazardous waste facility. |
| Potential Reactivity | Store separately from strong oxidizing agents, acids, and bases to prevent violent reactions. |
| Presumed Toxicity | Avoid inhalation of vapors and skin contact. Wear appropriate Personal Protective Equipment (PPE). |
II. Detailed Disposal Protocol
This protocol provides a step-by-step methodology for the safe handling and disposal of this compound waste.
A. Personal Protective Equipment (PPE) and Safety Measures:
-
Attire: Wear a flame-resistant lab coat, long pants, and closed-toe shoes.
-
Gloves: Use chemically resistant gloves (e.g., nitrile or neoprene).
-
Eye Protection: Wear safety goggles or a face shield.
-
Ventilation: Conduct all handling and disposal procedures inside a certified chemical fume hood to minimize inhalation exposure.
B. Waste Collection and Segregation:
-
Waste Container:
-
Use a clean, dry, and chemically compatible waste container, typically a glass bottle with a screw cap. Ensure the container is in good condition with no cracks or leaks.
-
The container must be clearly labeled as "Hazardous Waste," "Flammable," and "Halogenated Organic Waste."
-
-
Content Identification:
-
List "this compound" and any other constituents of the waste stream on the label.
-
-
Segregation:
-
Store the this compound waste separately from other waste streams, particularly:
-
Non-halogenated organic waste.
-
Aqueous waste.
-
Strong acids, bases, and oxidizing agents.
-
-
C. Storage of Waste:
-
Location: Store the sealed waste container in a designated satellite accumulation area within the laboratory.
-
Secondary Containment: Place the waste container in a secondary containment bin to prevent the spread of material in case of a leak.
-
Cap Management: Keep the waste container securely capped at all times, except when adding waste.
D. Final Disposal Procedure:
-
Contact Environmental Health and Safety (EHS): When the waste container is full or ready for pickup, contact your institution's EHS office to arrange for collection.
-
Documentation: Complete any required hazardous waste disposal forms, providing accurate information about the waste composition.
-
Professional Disposal: The collected waste will be transported and disposed of by a licensed hazardous waste management company, likely through high-temperature incineration or another approved method for chlorinated hydrocarbons.
III. Emergency Procedures for Spills
-
Evacuate: Immediately evacuate the area and alert others.
-
Ventilate: Ensure the area is well-ventilated, if safe to do so.
-
Control Ignition Sources: Extinguish any open flames and turn off nearby electrical equipment.
-
Containment (for trained personnel only): If the spill is small and you are trained to handle it, use a chemical spill kit with an absorbent material suitable for flammable organic liquids.
-
Report: Report the spill to your supervisor and EHS department immediately.
IV. Logical Workflow for Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

